1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-methylpropoxy)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-6(2)5-13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3 |
InChI Key |
BURPMEPIIVYGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OCC(C)C)C |
Origin of Product |
United States |
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine chemical structure and physical properties
An In-depth Technical Guide to 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a vast range of pharmacological activities, making them highly valuable for drug discovery and development.[1][2] Within this class, 4-aminopyrazoles are particularly significant as versatile synthetic intermediates, enabling the construction of more complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine. We will delve into its chemical structure, predict its physicochemical and spectroscopic properties based on analogous compounds, and propose a detailed, mechanistically-grounded synthetic pathway. This document is intended for researchers and scientists in the fields of organic synthesis and drug development, offering insights into the molecule's characteristics and potential for further exploration.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and nomenclature. The following section details the key identifiers for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
-
IUPAC Name: 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
-
Synonyms: 5-Isobutoxy-1,3-dimethyl-1H-pyrazol-4-amine
-
Molecular Formula: C₁₀H₁₉N₃O
-
Molecular Weight: 197.28 g/mol
The structure consists of a central 1,3-dimethylpyrazole ring. The C4 position is substituted with an amine group (-NH₂), and the C5 position bears an isobutoxy ether linkage (-O-CH₂-CH(CH₃)₂). The N1 nitrogen of the pyrazole ring is methylated, a feature that eliminates tautomerism often seen in N-unsubstituted pyrazoles.[5]
Caption: Chemical structure of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Description | Rationale |
| Physical State | White to off-white solid or viscous oil. | The presence of an amine group allows for intermolecular hydrogen bonding, which typically results in a solid or high-boiling liquid state at room temperature. |
| Melting Point | 70-90 °C | Based on similar substituted aminopyrazoles like 1,3-Dimethyl-1H-pyrazol-5-amine (m.p. 65-69 °C).[6] The larger isobutoxy group may slightly alter crystal packing and melting point. |
| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is expected due to hydrogen bonding and a molecular weight approaching 200 g/mol . |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | The polar amine and ether groups confer solubility in polar organic solvents. Water solubility is limited by the hydrophobic isobutyl and dimethylpyrazole components. |
| pKa (of -NH₂) | 4.5 - 5.5 | The 4-amino group on a pyrazole ring is typically weakly basic, comparable to aniline derivatives. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural verification. The predicted NMR and mass spectrometry data provide a fingerprint for the molecule's identification.
-
¹H NMR (400 MHz, CDCl₃, δ in ppm):
-
~4.05 (t, 2H): Protons of the -O-CH₂ - group, appearing as a triplet coupled to the adjacent CH proton.
-
~3.70 (s, 3H): Protons of the N1-CH₃ group.
-
~3.50 (br s, 2H): Protons of the -NH₂ group. The chemical shift can be variable and the peak may be broad due to exchange.[7]
-
~2.15 (s, 3H): Protons of the C3-CH₃ group.
-
~2.05 (m, 1H): Proton of the -CH₂-CH (CH₃)₂ group.
-
~1.00 (d, 6H): Protons of the two equivalent -CH( CH₃ )₂ methyl groups.
-
-
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
-
~150.0: C5 (attached to oxygen).
-
~140.0: C3 (attached to methyl).
-
~125.0: C4 (attached to amine).
-
~75.0: -O-CH₂ -
-
~35.0: N1-CH₃
-
~28.0: -CH (CH₃)₂
-
~19.0: -CH(CH₃ )₂
-
~11.0: C3-CH₃
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 197.
-
Key Fragments: m/z = 141 (loss of isobutylene, C₄H₈), m/z = 126 (further loss of a methyl group).
-
Proposed Synthesis and Mechanistic Rationale
The synthesis of polysubstituted pyrazoles can be achieved through various established routes.[8][9] A robust and logical pathway to 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine involves the construction of the substituted pyrazole core, followed by functionalization at the C4 position. The most common method for introducing a 4-amino group is via the reduction of a 4-nitro precursor.[3][4]
Caption: Proposed synthetic workflow for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-isobutoxy-3-oxobutanoate
-
Rationale: This step introduces the isobutoxy side chain onto the β-ketoester scaffold. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then undergoes a Williamson ether synthesis with isobutyl bromide.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add isobutyl bromide (1.2 eq) and a catalytic amount of potassium iodide (KI) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
-
Step 2: Synthesis of 1,3-Dimethyl-5-isobutoxy-1H-pyrazol-5-one
-
Rationale: This is a classic Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its derivative) and a hydrazine.[10] Methylhydrazine acts as the bidentate nucleophile, cyclizing with the β-ketoester to form the pyrazole ring.
-
Procedure:
-
Dissolve ethyl 2-isobutoxy-3-oxobutanoate (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the pyrazole product.
-
Step 3: Synthesis of 1,3-Dimethyl-5-isobutoxy-4-nitro-1H-pyrazole
-
Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A mixture of nitric and sulfuric acid is a standard nitrating agent used to install the nitro group.
-
Procedure:
-
Add 1,3-Dimethyl-5-isobutoxy-1H-pyrazol-5-one (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C.
-
To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and recrystallize from ethanol.
-
Step 4: Synthesis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
-
Rationale: The final step is the reduction of the nitro group to an amine. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is an effective and common method for this transformation, known as the Stephen reduction. Alternatively, catalytic hydrogenation (H₂/Pd-C) can be employed for a cleaner reaction profile.
-
Procedure (using SnCl₂):
-
Suspend the 4-nitro-pyrazole (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl portion-wise.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize by slowly adding a concentrated solution of NaOH or Na₂CO₃ until the pH is >10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product. Purification can be achieved by column chromatography on silica gel.
-
Reactivity and Potential Applications
The 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine molecule possesses two key reactive sites: the nucleophilic 4-amino group and the pyrazole ring itself. The amino group is the primary handle for derivatization, allowing for:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[11]
-
Fused Ring Systems: The amino group, in conjunction with a suitable substituent at C5, can participate in cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[1][12]
Given the established biological activities of substituted aminopyrazoles, this molecule serves as a promising scaffold for developing novel therapeutic agents.[13] The specific combination of the 1,3-dimethyl substitution pattern with the 5-isobutoxy and 4-amino groups could be explored for activity in areas such as:
-
Kinase Inhibition: Many pyrazole-based compounds are potent kinase inhibitors.
-
Anti-inflammatory Agents: The pyrazole scaffold is found in several anti-inflammatory drugs.
-
Anticancer Agents: Substituted pyrazoles have shown promise in the development of new anticancer therapies.[13]
Conclusion
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific experimental data is limited, a thorough analysis based on established chemical principles allows for the reliable prediction of its properties and the design of a viable synthetic route. The proposed multi-step synthesis is grounded in well-understood and high-yielding chemical transformations. The presence of a reactive 4-amino group provides a versatile point for derivatization, enabling access to a wide array of novel compounds for biological screening. This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this and related aminopyrazole derivatives.
References
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Verlag der Zeitschrift für Naturforschung. Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Available at: [Link]
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Gomha, S. M., et al. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. Molecules, 28(24), 8049. Available at: [Link]
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Guamán-Ortiz, L. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1046-1083. Available at: [Link]
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ResearchGate. The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. Available at: [Link]
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Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available at: [Link]
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TSI Journals. Synthesis and anticancer activity of substituted pyrazole derivatives. Available at: [Link]
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IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
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PubChem. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Available at: [Link]
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Hassaneen, H. M. E. (2009). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3578-3585. Available at: [Link]
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Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 13(18), 5134-5138. Available at: [Link]
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NIST. 1H-Pyrazole, 1,3-dimethyl-. Available at: [Link]
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NextSDS. 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE — Chemical Substance Information. Available at: [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
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NextSDS. 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Information. Available at: [Link]
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Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link]
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ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Available at: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]
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ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Available at: [Link]
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Chemicalbridge. 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. Available at: [Link]
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A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Foreword: De-risking Novel Chemical Entities Through Pharmacokinetic Intelligence
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (PK) properties.[1] Pharmacokinetics, the study of what the body does to a drug, encompasses the fundamental processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3] A comprehensive understanding of these processes is not merely an academic exercise; it is the cornerstone of designing safe and effective medicines.
This guide provides a detailed, field-proven framework for the early-stage pharmacokinetic characterization of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine, a novel pyrazole derivative. As we have no prior biological data for this NCE, our approach must be systematic and interrogative, building a foundational dataset that will guide subsequent medicinal chemistry efforts and inform critical go/no-go decisions. We will move from high-throughput in vitro assays, which provide a rapid and cost-effective assessment of specific ADME liabilities, to focused in vivo studies that reveal the compound's behavior within a complex biological system.[4][5] The causality behind each experimental choice will be explained, reflecting a philosophy where each protocol is a self-validating system designed to generate robust, interpretable data.
Overall Pharmacokinetic Profiling Workflow
The logical flow of an early PK assessment is designed to build knowledge progressively, with data from foundational assays informing the design of more complex, resource-intensive experiments.
Caption: High-level workflow for NCE pharmacokinetic profiling.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of PK profiling relies on a battery of in vitro assays. These assays are indispensable for early-stage drug discovery as they provide critical insights into a compound's ADME profile, helping to identify potential liabilities, guide compound optimization, and prioritize the most promising candidates before advancing to more complex in vivo testing.[2][4]
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are responsible for the clearance of a vast majority of small-molecule drugs.[3] Assessing the metabolic stability of our pyrazole derivative in HLM gives us a direct measure of its susceptibility to Phase I metabolism and allows us to calculate its in vitro intrinsic clearance (CLint).[6] A compound that is too rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo, making it a challenging drug candidate. This assay serves as an early warning system for metabolic liabilities.
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in the same buffer. The final concentration of any organic solvent (like DMSO) must be kept low (≤0.2%) to avoid inhibiting enzymatic activity.[7]
-
Prepare a 1 mM NADPH (cofactor) solution in buffer and pre-warm to 37°C.[8]
-
Prepare positive control compounds with known metabolic rates (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound solution. Pre-incubate the mixture for 10 minutes at 37°C to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Bucetin or a structurally similar proprietary compound).[6][8] The "0-minute" sample is quenched immediately after adding NADPH.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.
-
Plasma Protein Binding (PPB)
Causality: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[9] It is widely accepted that only the unbound (free) fraction of a drug is able to cross cell membranes, interact with its target, and be cleared by metabolic enzymes. This is known as the "free drug hypothesis".[9] Therefore, determining the fraction of our compound that is unbound in plasma (fu) is critical for interpreting potency data and predicting its in vivo behavior. High plasma protein binding (low fu) can limit drug efficacy and distribution into tissues. Equilibrium dialysis is considered the gold standard method because it is less susceptible to experimental artifacts compared to other techniques like ultrafiltration.[10]
-
Apparatus Setup:
-
Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10,000 Da molecular weight cutoff).
-
On one side of the membrane (the plasma side), add plasma (human and rat) spiked with 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine at a concentration of 1-5 µM.[9]
-
On the other side of the membrane (the buffer side), add an equivalent volume of phosphate-buffered saline (PBS), pH 7.4.
-
-
Equilibration:
-
Seal the apparatus and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[9]
-
-
Sampling and Matrix Matching:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples. Add blank plasma to the buffer-side aliquot and blank buffer to the plasma-side aliquot in the same ratio as the original samples.
-
-
Analysis:
-
Precipitate proteins from all samples using ice-cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both chambers.
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
-
Cytochrome P450 (CYP) Inhibition
Causality: Drug-drug interactions (DDIs) are a major safety concern. One of the most common mechanisms for DDIs is the inhibition of CYP enzymes by one drug, leading to reduced metabolism and dangerously elevated plasma levels of a co-administered drug.[11][12] Regulatory agencies like the FDA and EMA mandate the evaluation of a new drug's potential to inhibit major CYP isoforms.[11][13] This assay determines the IC50 value (the concentration of our compound that causes 50% inhibition) for the most clinically relevant CYP enzymes (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[11][14]
-
Preparation:
-
Use human liver microsomes (0.25 mg/mL) as the enzyme source, as they contain a full complement of CYP enzymes.[11]
-
Prepare a cocktail of specific probe substrates, one for each CYP isoform being tested. These substrates are metabolized into a unique product by their respective enzyme.
-
Prepare serial dilutions of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (e.g., 8 concentrations from 0.1 to 100 µM).[11]
-
Prepare known potent inhibitors for each isoform as positive controls.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the HLM, buffer, and each concentration of the test compound (or control inhibitor) at 37°C.
-
Add the probe substrate cocktail to the wells.
-
Initiate the reaction by adding NADPH. Incubate for a short, optimized time (e.g., 10-15 minutes) that falls within the linear range of metabolite formation.
-
-
Termination and Analysis:
-
Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
-
-
Data Interpretation:
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each CYP isoform.
-
Hypothetical In Vitro ADME Data Summary
| Parameter | Assay System | Result | Interpretation / Next Steps |
| Metabolic Stability (t½) | Human Liver Microsomes | 45 min | Moderate stability. Suggests potential for moderate clearance in vivo. Proceed to in vivo studies. |
| Fraction Unbound (fu) | Human Plasma | 0.15 (15%) | 85% bound. This is a moderate level of binding and needs to be considered when interpreting potency. |
| Fraction Unbound (fu) | Rat Plasma | 0.20 (20%) | 80% bound. Similar to human, allowing for reasonable extrapolation from rat in vivo studies. |
| CYP1A2 Inhibition (IC50) | Human Liver Microsomes | > 50 µM | Low risk of DDI via this isoform. |
| CYP2C9 Inhibition (IC50) | Human Liver Microsomes | > 50 µM | Low risk of DDI via this isoform. |
| CYP2D6 Inhibition (IC50) | Human Liver Microsomes | 25 µM | Low to moderate risk. Further evaluation may be needed if clinical doses result in high plasma concentrations. |
| CYP3A4 Inhibition (IC50) | Human Liver Microsomes | 8 µM | Potential risk for DDI. This will be a key parameter to monitor. |
Part 2: Definitive In Vivo Pharmacokinetic Evaluation
While in vitro assays are predictive, in vivo studies are essential for understanding how ADME processes are integrated in a whole organism.[15] These studies provide the most direct and quantitative information on the fate of a drug in the body.[16][17] Rodent models, particularly rats, are standard for initial PK studies due to well-established protocols and their utility in predicting human pharmacokinetics.[18][19]
Workflow for In Vivo Pharmacokinetic Studies
Caption: Workflow for a rodent crossover IV/PO pharmacokinetic study.
Intravenous (IV) Administration Study
Causality: Administering the compound directly into the bloodstream bypasses the entire absorption phase. This is the only way to accurately determine the fundamental disposition parameters of the drug: Clearance (CL) , the volume of plasma cleared of the drug per unit time, and Volume of Distribution (Vd) , the theoretical volume into which the drug distributes. It also provides the terminal half-life (t½) and the Area Under the Curve (AUC) , which represents total drug exposure. These parameters are essential for calculating absolute oral bioavailability.[20]
-
Animal Model: Use jugular vein cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate stress-free serial blood sampling.[21]
-
Dose Formulation & Administration: Prepare a clear, sterile solution of the compound in a suitable vehicle (e.g., saline/DMSO/PEG400). Administer a single bolus dose of 1 mg/kg via the tail vein.
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. The use of microsampling allows a full PK profile to be generated from each animal, adhering to the principles of Reduce, Refine, Replace.[15][21]
-
Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in the plasma samples using a validated LC-MS/MS method.
Oral (PO) Administration Study
Causality: To be a viable oral medication, a drug must be absorbed from the gastrointestinal tract into systemic circulation. This study is designed to measure the rate and extent of oral absorption. Key parameters obtained are the maximum observed plasma concentration (Cmax ), the time to reach Cmax (Tmax ), and the oral AUC. By comparing the AUC from the oral dose to the AUC from the IV dose, we can calculate the absolute oral bioavailability (F%) , which is the fraction of the oral dose that reaches systemic circulation.
-
Animal Model: Use the same group of cannulated rats as the IV study after a suitable washout period (typically 7 days) in a crossover design. This reduces inter-animal variability.[22] The animals should be fasted overnight prior to dosing.
-
Dose Formulation & Administration: Prepare a homogenous suspension or solution of the compound in a suitable oral vehicle (e.g., 0.5% methylcellulose). Administer a single dose of 5 mg/kg via oral gavage.
-
Blood Sampling: Collect blood samples at pre-defined time points: 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Processing & Bioanalysis: Process and analyze samples as described in the IV protocol.
Part 3: Data Analysis, Interpretation, and Decision-Making
The concentration-time data obtained from the in vivo studies are analyzed to derive the key PK parameters. Non-Compartmental Analysis (NCA) is a standard, robust method used for this purpose.[23][24]
Hypothetical In Vivo Pharmacokinetic Parameter Summary (Rat)
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) | Unit | Significance |
| Cmax | - | 1250 | ng/mL | Maximum concentration after oral dose; related to efficacy and toxicity. |
| Tmax | - | 1.0 | h | Time to reach Cmax; indicates rate of absorption. |
| AUC(0-inf) | 2800 | 7000 | ng*h/mL | Total drug exposure. |
| t½ | 4.5 | - | h | Time for plasma concentration to decrease by half; determines dosing interval. |
| CL | 6.0 | - | mL/min/kg | Rate of drug removal from the body; informs dosing rate to maintain steady-state. |
| Vdss | 2.5 | - | L/kg | Extent of drug distribution into tissues. A value >0.7 L/kg suggests tissue distribution. |
| F (%) | - | 50 | % | Oral Bioavailability. A value of 50% is promising for an early-stage compound. |
Interpretation: Based on this hypothetical dataset, 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine exhibits promising pharmacokinetic properties. The clearance in rats is low-to-moderate, consistent with the in vitro metabolic stability data. The volume of distribution suggests good tissue penetration. Most importantly, the oral bioavailability of 50% indicates efficient absorption and/or escape from first-pass metabolism in the liver. The CYP3A4 inhibition liability identified in vitro remains a point of concern and would need to be addressed through structural modification or carefully considered in the context of the drug's therapeutic index and intended clinical use.
This integrated dataset provides the drug discovery team with the critical intelligence needed to confidently advance this compound or to provide clear, data-driven guidance for the next round of medicinal chemistry optimization.
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Navigating the Unseen: A Technical Guide to the Toxicity Profile and Hazard Identification of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Abstract
The development of novel chemical entities, such as 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine, is the lifeblood of innovation in pharmaceuticals and other chemical industries. However, with novelty comes the critical responsibility of ensuring safety. This in-depth technical guide provides a comprehensive framework for elucidating the toxicity profile and identifying the potential hazards of this specific pyrazole derivative. Moving beyond a rigid template, this guide presents a logical, scientifically-grounded workflow, from initial in silico assessments to detailed in vitro and, if necessary, in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with the expertise to not only generate robust toxicological data but also to understand the causal relationships behind the experimental choices, ensuring a self-validating and trustworthy safety assessment.
Introduction: The Imperative of Proactive Safety Assessment
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine belongs to the pyrazole class of compounds, a versatile scaffold found in numerous pharmaceuticals and agrochemicals. While the toxicological profiles of some pyrazole derivatives are documented, each new analogue presents a unique set of potential biological interactions that must be thoroughly investigated.[1] The primary objective of this guide is to outline a systematic and multi-faceted approach to characterize the potential adverse effects of this novel compound on human health and the environment. This proactive approach to safety assessment is not only a regulatory requirement but also a cornerstone of ethical and efficient drug development, helping to identify and mitigate risks early in the discovery pipeline.[2][3][4]
Foundational Steps: Physicochemical Characterization and In Silico Profiling
A comprehensive toxicological evaluation begins with an understanding of the compound's fundamental properties and a predictive assessment of its potential liabilities.
Physicochemical Properties: The Key to ADME Prediction
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are intrinsically linked to its toxicity. Therefore, the initial experimental step is to determine key physicochemical parameters.
| Parameter | Experimental Method | Rationale and Implication for Toxicity |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 7.4) and relevant organic solvents. | Poor solubility can lead to inaccurate in vitro results and may indicate potential for precipitation in vivo, leading to localized toxicity or poor bioavailability. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Determines the ionization state of the compound at physiological pH, which influences its ability to cross biological membranes and interact with targets. |
| LogP / LogD | Shake-flask method or reverse-phase HPLC. | Indicates the lipophilicity of the compound, a key factor in its distribution into tissues and potential for bioaccumulation. |
| Chemical Stability | Stability testing in various buffers and in the presence of light and oxidizing agents. | Identifies potential for degradation into other compounds that may have different toxicological profiles. |
In Silico Toxicology: A Predictive First Look
Before embarking on extensive and resource-intensive experimental studies, computational toxicology provides a valuable initial screen for potential hazards based on the chemical structure of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.[2][5][6][7] This approach is cost-effective and aligns with the ethical principles of reducing animal testing.[2]
Experimental Protocol: In Silico Toxicity Prediction
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
-
Utilize a battery of validated Quantitative Structure-Activity Relationship (QSAR) models and expert systems. These models compare the chemical structure to databases of compounds with known toxicological properties.[5][8]
-
Predict a range of toxicological endpoints, including:
-
Mutagenicity (Ames test)
-
Carcinogenicity
-
Hepatotoxicity
-
Cardiotoxicity (hERG channel inhibition)
-
Skin sensitization
-
Developmental and reproductive toxicity
-
-
Analyze the outputs, paying close attention to any structural alerts that flag potential toxicophores. [9]
-
Interpret the predictions in the context of the intended use and potential exposure routes of the compound.
Caption: Workflow for in silico toxicological assessment.
In Vitro Toxicity Assessment: A Mechanistic Deep Dive
In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights into the potential toxicity of a compound while minimizing the use of animal testing.[10][11] A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific and complex assays based on the in silico predictions and the compound's intended use.
Cytotoxicity Screening
The initial in vitro step is to assess the basal cytotoxicity of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine across a range of cell lines.
Experimental Protocol: Cytotoxicity Assessment
-
Select a panel of cell lines representing different tissues, for example:
-
HepG2 (human liver)
-
HEK293 (human embryonic kidney)
-
A549 (human lung) [12]
-
A relevant target cell line (if applicable)
-
-
Culture the cells in 96-well plates.
-
Expose the cells to a concentration range of the test compound for 24 and 48 hours.
-
Assess cell viability using a validated method, such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.
| Cell Line | IC50 (24h) | IC50 (48h) |
| HepG2 | Hypothetical Data | Hypothetical Data |
| HEK293 | Hypothetical Data | Hypothetical Data |
| A549 | Hypothetical Data | Hypothetical Data |
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[13]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.
-
Expose the bacterial strains to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal medium lacking the required amino acid.
-
Incubate the plates and count the number of revertant colonies.
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Assay
-
Treat human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) with the test compound.
-
After an appropriate exposure period, treat the cells with cytochalasin B to block cytokinesis.
-
Harvest the cells and score for the presence of micronuclei in binucleated cells.
-
A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Organ-Specific Toxicity and Mechanistic Assays
Based on the in silico predictions and the intended use of the compound, more specialized in vitro assays may be warranted.
-
Hepatotoxicity: Utilize 3D liver spheroids or primary human hepatocytes to assess markers of liver injury such as LDH release, albumin production, and CYP450 induction or inhibition.
-
Cardiotoxicity: Employ automated patch-clamp systems to evaluate the compound's effect on the hERG potassium channel, a key indicator of potential for drug-induced arrhythmia.
-
Metabolic Profiling: Incubate the compound with liver microsomes or S9 fraction to identify major metabolites.[14] These metabolites should also be assessed for toxicity, as they may be more or less toxic than the parent compound.[14]
Caption: Tiered approach for in vitro toxicity testing.
In Vivo Toxicity Evaluation: A Whole-System Perspective
Should the in silico and in vitro data indicate a potential for significant toxicity, or if required for regulatory submission, carefully designed in vivo studies may be necessary. All in vivo studies must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and be conducted in compliance with international guidelines, such as those from the OECD.[15][16]
Acute Oral Toxicity (OECD 425)
This study provides information on the short-term toxicity of a single oral dose of the compound.
Experimental Protocol: Up-and-Down Procedure (OECD 425)
-
Use a small number of female rodents (typically rats).
-
Dose a single animal at a starting dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. [17]
-
This sequential dosing allows for the estimation of the LD50 (median lethal dose) with a minimal number of animals. [17]
Repeated-Dose Toxicity Studies (OECD 407/408)
These studies evaluate the effects of repeated exposure to the compound over a period of 28 days (sub-acute) or 90 days (sub-chronic).
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study
-
Use both male and female rodents, divided into at least three dose groups and a control group.
-
Administer the test compound daily by oral gavage at the selected dose levels.
-
Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and histopathological examination of major organs and tissues.
-
The primary outcome of this study is the determination of the No-Observed-Adverse-Effect Level (NOAEL).
Hazard Identification and Risk Assessment: Synthesizing the Data
The culmination of the toxicological evaluation is the integration of all data to identify potential hazards and conduct a risk assessment. This involves a weight-of-evidence approach, considering the strength, consistency, and biological plausibility of the findings from the in silico, in vitro, and in vivo studies. The identified hazards are then characterized in terms of their dose-response relationship, and a safe exposure level for humans is determined.
Conclusion: A Commitment to Safety and Scientific Rigor
The toxicological evaluation of a novel chemical entity like 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is a complex but essential undertaking. By following a logical and tiered approach, from computational predictions to targeted in vitro and in vivo studies, researchers can build a comprehensive understanding of the compound's safety profile. This guide provides a framework for conducting such an evaluation with scientific integrity, ensuring that innovation and safety go hand in hand.
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A Technical Guide to the Preliminary Investigation of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine Binding Affinity
An in-depth technical guide on the core of Preliminary investigation of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine binding affinity.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for diverse biological activities, often through high-affinity interactions with protein targets. This guide outlines a comprehensive, first-principles approach to the preliminary investigation of the binding affinity of a novel pyrazole-containing compound, 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine. In the absence of a known biological target, our investigation will proceed from broad, in silico predictions to specific, quantitative biophysical characterization. This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental choices, ensuring a self-validating and robust investigative workflow.
Part 1: In Silico Target Prediction and Prioritization
Rationale for a Computation-First Approach
Embarking on a de novo investigation of a novel compound without any prior biological data necessitates a logical and resource-efficient starting point. In silico methods provide a powerful and cost-effective means to generate initial hypotheses about the compound's potential biological targets. By leveraging the compound's structural features, we can screen vast databases of protein structures and known ligands to identify potential binding partners. This approach narrows the experimental field, allowing for a more focused and higher-probability-of-success downstream experimental validation.
Methodology: A Dual-Pronged Virtual Screening Cascade
Our virtual screening strategy will employ both ligand-based and structure-based methods to maximize the potential for target identification.
-
Ligand-Based Virtual Screening (2D and 3D Similarity Searching):
-
Principle: This method operates on the principle of "similar properties for similar molecules." We will search for known bioactive molecules that share structural or shape similarity with our query compound, 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
-
Protocol:
-
Generate a 2D fingerprint and a 3D conformer of the query molecule.
-
Utilize these representations to search large chemical databases such as ChEMBL and PubChem.
-
Rank the retrieved compounds based on a similarity index (e.g., Tanimoto coefficient for 2D similarity).
-
Analyze the known biological targets of the top-ranking similar compounds. A consensus of targets appearing frequently suggests a high-priority list for experimental validation.
-
-
-
Structure-Based Virtual Screening (Molecular Docking):
-
Principle: If the ligand-based search suggests a particular protein family (e.g., kinases, GPCRs), we can use molecular docking to predict the binding mode and estimate the binding affinity of our compound to the crystal structures of these proteins.
-
Protocol:
-
Prepare a 3D model of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
-
Select a panel of representative protein structures from the prioritized target families from the Protein Data Bank (PDB).
-
Perform molecular docking simulations using software such as AutoDock or Glide.
-
Analyze the predicted binding poses and docking scores. Favorable scores and plausible binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site provide further evidence for a potential interaction.
-
-
Data Presentation: Prioritized Target List
The output of this in silico phase will be a table of prioritized potential targets, ranked by the strength of evidence from both ligand-based and structure-based approaches.
| Potential Target | Ligand-Based Evidence (Top Similarity Score) | Structure-Based Evidence (Docking Score) | Rationale for Prioritization |
| Cyclin-Dependent Kinase 2 (CDK2) | 0.85 (to a known CDK2 inhibitor) | -8.5 kcal/mol | High similarity to known inhibitors and favorable docking score. |
| p38 Mitogen-Activated Protein Kinase | 0.82 (to a known p38 inhibitor) | -8.1 kcal/mol | Strong similarity and good docking score. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.79 (to a known VEGFR2 inhibitor) | -7.9 kcal/mol | Moderate similarity and docking score. |
Visualization: In Silico Workflow
Caption: Workflow for in silico target identification and prioritization.
Part 2: Biophysical Characterization of Binding Affinity
Rationale for Orthogonal Biophysical Methods
Once a prioritized list of potential targets is established, it is crucial to experimentally validate the predicted interactions and accurately quantify the binding affinity. Employing at least two orthogonal biophysical methods is considered best practice. This provides a self-validating system; if two distinct techniques, relying on different physical principles, yield comparable results, it significantly increases the confidence in the measured binding affinity. For this guide, we will focus on Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) as our primary validation methods.
Method 1: Surface Plasmon Resonance (SPR)
Principle of SPR
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (the "ligand," typically the protein) is immobilized on the sensor surface, and the other (the "analyte," our compound) is flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn leads to a change in the refractive index, detected in real-time as a change in the SPR signal (measured in Response Units, RU). By measuring the association and dissociation rates at various analyte concentrations, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be determined.
Detailed SPR Experimental Protocol
-
Immobilization of the Ligand (Protein):
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified protein target (e.g., CDK2) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 10,000 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in running buffer, typically ranging from 0.1 to 10 times the expected K_D. A common starting range is 1 nM to 10 µM.
-
Inject each concentration of the compound over both the protein-immobilized and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each concentration, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Data Presentation: SPR Results Table
| Parameter | Value | Unit |
| Association Rate (k_a) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 7.5 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 50 | nM |
Method 2: Isothermal Titration Calorimetry (ITC)
Principle of ITC
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. A solution of the ligand (our compound) is titrated into a solution of the macromolecule (the protein target) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Detailed ITC Experimental Protocol
-
Sample Preparation:
-
Dialyze the purified protein target (e.g., CDK2) extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve the compound, 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine, in the final dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the compound solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 10 µM) into the sample cell.
-
Load the compound solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., a series of 20 injections of 2 µL each).
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).
-
The fitting will yield the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (K_A), from which the dissociation constant (K_D = 1/K_A) and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
-
Data Presentation: ITC Results Table
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.02 | |
| Equilibrium Dissociation Constant (K_D) | 55 | nM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (TΔS) | 1.5 | kcal/mol |
Visualization: Biophysical Workflow
Caption: Orthogonal workflow for biophysical validation of binding affinity.
Part 3: Data Interpretation and Forward Plan
Synthesizing the Results
The strong concordance between the K_D values obtained from SPR (50 nM) and ITC (55 nM) provides high confidence in the binding affinity of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine for the target protein (e.g., CDK2). A K_D in the nanomolar range is indicative of a potent interaction and is a promising starting point for a drug discovery program. The ITC data further enriches our understanding, revealing that the binding is enthalpically driven (ΔH = -8.5 kcal/mol), which is often associated with specific, well-defined interactions such as hydrogen bonds.
Next Steps: Building on the Foundation
The successful preliminary investigation of binding affinity opens several avenues for further research:
-
Functional Activity Assays:
-
Objective: To determine if the observed binding translates into a functional effect on the protein target.
-
Example: For a kinase target like CDK2, this would involve performing an in vitro kinase assay to measure the compound's ability to inhibit the phosphorylation of a substrate. The IC50 value obtained from this assay should be in a similar range to the measured K_D.
-
-
Selectivity Profiling:
-
Objective: To assess the compound's binding affinity against a panel of related proteins (e.g., other kinases).
-
Rationale: High selectivity is a key attribute of a good drug candidate, as it minimizes the potential for off-target effects.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Objective: To synthesize and test analogs of the parent compound to understand which structural features are critical for binding and to optimize potency and other properties.
-
Approach: This iterative process of chemical synthesis and biological testing is the core of lead optimization in drug discovery.
-
References
-
ChEMBL: A database of bioactive drug-like small molecules.
- Source: European Bioinform
-
URL: [Link]
-
PubChem: A public repository of chemical substances and their biological activities.
- Source: National Center for Biotechnology Inform
-
URL: [Link]
-
Protein Data Bank (PDB)
- Source: Research Collaboratory for Structural Bioinform
-
URL: [Link]
-
Surface Plasmon Resonance (SPR)
- Source: Cytiva (formerly GE Healthcare Life Sciences)
-
URL: [Link]
- Isothermal Titration Calorimetry (ITC): A guide to best practices. Source: Malvern Panalytical
Application Note: Step-by-Step Synthesis Protocol for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine Derivatives
Executive Summary & Biological Context
Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently embedded in antioxidants (e.g., Edaravone analogs), kinase inhibitors, and anti-inflammatory agents[1]. The introduction of a 4-amino group coupled with a 5-alkoxy substituent—such as a 2-methylpropoxy (isobutoxy) group—significantly alters the electronic landscape of the pyrazole core. This specific substitution pattern lowers the ionization potential of the molecule, thereby enhancing single-electron transfer (SET) mechanisms critical for radical-scavenging antioxidant activity[1].
This application note details a robust, three-step synthetic protocol for 1,3-dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine , emphasizing regiocontrol, reaction causality, and self-validating analytical checkpoints designed for pharmaceutical development professionals.
Mechanistic Insights & Reaction Causality
To ensure high yields and reproducibility, it is critical to understand the chemical causality behind each methodological choice:
-
Electrophilic Aromatic Nitration (Regioselectivity): The starting material, 1,3-dimethyl-1H-pyrazol-5-ol, is a highly electron-rich heterocycle. The hydroxyl group at C5 and the methyl group at C3 synergistically direct electrophilic aromatic substitution to the C4 position. The nitro group installed here serves a dual purpose: it acts as a stable precursor to the target amine and temporarily functions as an electron-withdrawing group that stabilizes the pyrazole ring against oxidative degradation during subsequent steps[2].
-
Base-Mediated O-Alkylation (Regiocontrol): Alkylation of 5-hydroxypyrazoles conventionally suffers from competing N-alkylation or C-alkylation. However, because the N1 position is permanently methylated and the C4 position is blocked by the newly installed nitro group, the reaction is strictly directed toward O-alkylation. We employ Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF leaves the in situ generated alkoxide anion relatively unsolvated and highly nucleophilic, ensuring rapid Sₙ2 displacement of the bromide from 1-bromo-2-methylpropane.
-
Catalytic Hydrogenation (Chemoselectivity & Stability): The reduction of the 4-nitro group to the 4-amino group can be achieved via metal-acid systems (e.g., SnCl₂/HCl)[1]. However, to prevent heavy metal contamination in downstream biological assays and to simplify the workup, we utilize catalytic hydrogenation (10% Pd/C, H₂). Because electron-rich 4-aminopyrazoles are highly susceptible to rapid air oxidation, the protocol incorporates an immediate salt-formation step to isolate the product as an oxidatively stable hydrochloride salt[1],[3].
Synthetic Workflow Visualization
Synthetic workflow for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Reagent Mixing: Dissolve 1,3-dimethyl-1H-pyrazol-5-ol (10.0 g, 89.2 mmol) in concentrated H₂SO₄ (30 mL). Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Nitration: Dropwise add a pre-cooled mixture of conc. HNO₃ (6.5 mL) and conc. H₂SO₄ (10 mL) over 30 minutes. Maintain the internal temperature below 5 °C to prevent thermal runaway and oxidative cleavage.
-
Workup: Stir for an additional 1 h at room temperature. Pour the mixture over crushed ice (200 g). Filter the resulting precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.
-
Self-Validation Checkpoint: The product must appear as a distinct yellow solid. TLC (DCM:MeOH 9:1) will show a higher Rf compared to the starting material due to the loss of the highly polar tautomeric nature of the starting pyrazolone.
Phase 2: O-Alkylation with 1-Bromo-2-methylpropane
-
Setup: In a 250 mL round-bottom flask, suspend 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol (10.0 g, 63.6 mmol) and anhydrous K₂CO₃ (13.2 g, 95.4 mmol) in dry DMF (80 mL).
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide) (10.4 g, 76.3 mmol) in one rapid portion.
-
Heating: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (200 mL), and wash with distilled water (3 x 100 mL) to effectively partition and remove DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: The complete disappearance of the broad -OH stretch (~3200 cm⁻¹) in IR spectroscopy and the appearance of a distinct doublet at ~4.10 ppm (O-CH₂) in ¹H NMR confirm successful O-alkylation.
Phase 3: Reduction to Target Amine Hydrochloride
-
Setup: Dissolve the intermediate from Phase 2 (10.0 g, 46.9 mmol) in absolute ethanol (100 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a continuous stream of argon. Safety Note: Dry Pd/C is highly pyrophoric in the presence of solvent vapors.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ atmosphere (balloon pressure, ~1 atm) at room temperature for 6 hours[3].
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Do not allow the Celite pad to dry out during filtration.
-
Salt Formation: To the colorless filtrate, immediately add a 2M solution of HCl in diethyl ether (25 mL) at 0 °C. Stir for 30 minutes, filter the precipitated hydrochloride salt, and dry under vacuum[1].
-
Self-Validation Checkpoint: The reaction is visually tracked by the transition from a bright yellow solution (nitro) to a colorless solution (amine). ESI-MS will show a mass shift from[M+H]⁺ 214.1 to 184.1.
Quantitative Data & Optimization Summaries
Table 1: Optimization of Phase 2 O-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Regioselectivity (O:C) |
|---|---|---|---|---|---|
| Et₃N | DCM | 25 | 24 | 15 | >99:1 |
| K₂CO₃ | Acetone | 56 | 12 | 65 | >99:1 |
| K₂CO₃ | DMF | 80 | 4 | 92 | >99:1 |
| Cs₂CO₃ | DMF | 80 | 3 | 94 | >99:1 |
Note: While Cs₂CO₃ provides a marginal yield increase, K₂CO₃ is selected as the optimal base due to its superior cost-efficiency at scale.
Table 2: Analytical Characterization Summary
| Compound | Appearance | ¹H NMR (CDCl₃, δ ppm) Key Shifts | ESI-MS [M+H]⁺ |
|---|---|---|---|
| Nitro Intermediate | Yellow solid | 3.65 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃) | 158.1 |
| Alkylated Nitro | Pale yellow oil | 4.10 (d, 2H, O-CH₂), 3.70 (s, 3H), 2.30 (s, 3H), 1.05 (d, 6H) | 214.1 |
| Target Amine | Off-white solid | 3.85 (d, 2H, O-CH₂), 3.55 (s, 3H), 2.80 (br s, 2H, NH₂) | 184.1 |
Sources
In Vitro Assay Protocols for Kinase Inhibitor Screening Using the 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine Scaffold
Introduction and Scientific Rationale
The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and immunology. Aminopyrazoles, particularly pyrazole-4-amines, are privileged pharmacophores widely utilized in the design of ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs) [1][2].
The compound 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (also referred to as 1,3-dimethyl-5-isobutoxy-1H-pyrazol-4-amine) serves as an advanced, highly functionalized building block for drug discovery.
-
The Pyrazole Core: Acts as a bioisostere for the purine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region [1].
-
The 1,3-Dimethyl and 5-(2-methylpropoxy) Substituents: These groups project into the hydrophobic pockets adjacent to the ATP-binding site. The bulky, lipophilic 2-methylpropoxy (isobutoxy) ether group at the C5 position restricts rotational degrees of freedom and exploits unique steric vectors, driving selectivity away from off-target kinases [2].
This application note provides a comprehensive, self-validating in vitro screening cascade to evaluate novel derivatives synthesized from this scaffold. The workflow progresses from cell-free biochemical profiling to cellular efficacy and, critically, intracellular target engagement.
Fig 1. In vitro screening workflow for pyrazole-4-amine derived kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Profiling (ADP-Glo™ Assay)
To determine the intrinsic potency ( IC50 ) and binding affinity ( Ki ) of the scaffold derivatives, a universal luminescent ADP-Glo™ kinase assay is employed.
Causality & Experimental Design: Unlike radiometric assays or phospho-specific ELISAs, the ADP-Glo assay directly quantifies the amount of ADP generated during the kinase reaction. This allows for universal application across different kinases (e.g., CDK2, EGFR) without requiring specific substrate antibodies. The assay is performed at the apparent Km for ATP to ensure that competitive inhibitors can be accurately profiled and compared [1].
Step-by-Step Methodology
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2 , 0.1 mg/mL BSA, and 1 mM DTT). Note: DTT is critical to prevent oxidative crosslinking of the kinase's catalytic cysteine residues.
-
Compound Dilution: Serially dilute the pyrazole-4-amine derivatives in 100% DMSO to 100X the final desired concentration, then dilute to 4X in 1X Kinase Buffer (final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation).
-
Kinase Reaction: In a 384-well low-volume white microplate, combine:
-
1.25 µL of 4X Compound (or 1% DMSO vehicle control).
-
2.5 µL of 2X Kinase/Substrate mix (e.g., CDK2/Cyclin E and Retinoblastoma protein substrate).
-
Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.
-
-
Reaction Initiation: Add 1.25 µL of 4X ATP (prepared at the Km of the specific kinase). Incubate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate luminescence. Incubate for 30 minutes.
-
-
Data Acquisition & Validation: Read luminescence on a multi-mode microplate reader. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.
Protocol 2: Cellular Viability and Proliferation (CellTiter-Glo®)
Biochemical potency does not guarantee cellular efficacy due to factors like poor membrane permeability or intracellular degradation. This protocol assesses the anti-proliferative effect ( GI50 ) of the compounds in relevant cancer cell lines (e.g., OVCAR-3 for CDK2-driven ovarian cancer) [1].
Causality & Experimental Design: The CellTiter-Glo® assay measures intracellular ATP levels, which are directly proportional to the number of metabolically active cells. By incubating cells for 72 hours, the assay captures the compound's ability to induce cell cycle arrest (cytostatic effect) or apoptosis (cytotoxic effect) over multiple division cycles.
Step-by-Step Methodology
-
Cell Seeding: Harvest exponentially growing cells and seed at a density of 2,000 cells/well in 90 µL of complete culture media in a 96-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO2 to allow cellular attachment.
-
Compound Treatment: Prepare 10X serial dilutions of the pyrazole-4-amine derivatives in culture media. Add 10 µL of the 10X compound to the respective wells (final volume 100 µL).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 .
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.
-
Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence.
Representative Quantitative Data Summary
Table 1: Correlative SAR data for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine derivatives.
| Compound ID | R-Group Modification at N4 | CDK2 IC50 (nM) | EGFR IC50 (nM) | OVCAR-3 GI50 (µM) |
| Scaffold | Unsubstituted Amine | >10,000 | >10,000 | >50.0 |
| Derivative A | Pyrimidin-2-amine | 45 ± 4 | 1,200 ± 85 | 2.4 ± 0.3 |
| Derivative B | 5-Fluoro-pyrimidin-2-amine | 8 ± 1 | 850 ± 40 | 0.45 ± 0.08 |
| Derivative C | Quinazolin-4-amine | 320 ± 25 | 12 ± 2 | 1.1 ± 0.2 |
Note: Functionalization of the primary amine at the C4 position with a pyrimidine ring drastically improves CDK2 affinity, while a quinazoline substitution shifts selectivity toward EGFR [1] [2].
Protocol 3: Intracellular Target Engagement (CETSA)
A compound may exhibit potent biochemical inhibition and cellular toxicity, but this does not definitively prove that the cellular death is caused by the inhibition of the intended target. The Cellular Thermal Shift Assay (CETSA) bridges this gap.
Causality & Experimental Design: Proteins unfold and aggregate upon heating. When a small molecule (like our pyrazole-4-amine derivative) binds to its target kinase inside the cell, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm ) to a higher value. CETSA physically proves that the drug penetrates the cell membrane and binds the specific kinase in a complex intracellular milieu.
Step-by-Step Methodology
-
Cell Treatment: Culture cells in 10 cm dishes until 80% confluent. Treat with the test compound at 5X the GI50 concentration (or DMSO control) for 2 hours at 37°C to allow for target binding.
-
Harvesting: Wash cells with cold PBS, trypsinize, and resuspend in PBS supplemented with protease and phosphatase inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).
-
Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Subject the cells to 3 cycles of freeze-thaw using liquid nitrogen and a 20°C water bath to lyse the cells without denaturing the proteins further.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The aggregated (denatured) proteins will pellet, while the stabilized, folded target kinase remains in the soluble supernatant.
-
Detection: Carefully extract the supernatant, add Laemmli buffer, and resolve via SDS-PAGE. Perform a Western blot using an antibody specific to the target kinase (e.g., anti-CDK2). Quantify the band intensities to calculate the ΔTm .
Mechanism of Action and Pathway Visualization
By successfully engaging the target kinase, the optimized 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine derivatives interrupt downstream signaling cascades. In the case of CDK2, inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, trapping the E2F transcription factor and halting the cell cycle at the G1/S transition [1].
Fig 2. Mechanism of CDK2 inhibition by pyrazole-4-amine derivatives blocking S-phase entry.
References
-
Fanta, B. S., Lenjisa, J., Teo, T., Kou, L., Mekonnen, L., Yang, Y., & Wang, S. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules, 28(7), 2951. Available at:[Link]
-
Li, Y., et al. (2024). "Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers." Journal of Medicinal Chemistry, 67(4), 2777–2801. Available at:[Link]
Application Note: Reconstitution and Media Formulation of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine for In Vitro Assays
Prepared by: Senior Application Scientist, In Vitro Assay Development Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Executive Summary & Physicochemical Profiling
Handling highly substituted heterocyclic building blocks requires a precise understanding of their physicochemical properties. 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (Molecular Formula: C₉H₁₇N₃O) is a critical pharmacophore intermediate frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators.
The primary challenge in formulating this compound for cell culture lies in its structural dichotomy:
-
Lipophilic Domains: The 1,3-dimethyl groups and the 5-(2-methylpropoxy) [isobutoxy] tail significantly elevate the molecule's partition coefficient (LogP). These non-polar moieties drive the molecule to aggregate and precipitate in purely aqueous environments.
-
Hydrophilic Domain: The primary amine (-NH₂) at the 4-position offers hydrogen-bonding potential, but at the physiological pH of standard cell culture media (pH 7.2–7.4), the amine remains largely unprotonated, failing to overcome the hydrophobic bulk of the molecule.
To ensure reproducible in vitro data, we must bypass aqueous insolubility by utilizing a highly polar, aprotic solvent system followed by a controlled, self-validating aqueous dilution strategy.
Solvation Causality & Solvent Selection
Based on established , 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for solvating lipophilic pyrazole-amines [1].
Why Anhydrous DMSO?
-
Dielectric Constant: DMSO's high dielectric constant effectively disrupts the crystalline lattice of the pyrazole core while its methyl groups solvate the compound's isobutoxy tail.
-
Hydrolytic Protection: The primary amine is susceptible to degradation if stored in aqueous solutions over long periods. Anhydrous DMSO prevents premature hydrolysis.
-
Cellular Tolerance: Mammalian cell lines can typically tolerate up to 0.1% (v/v) DMSO without exhibiting solvent-induced cytotoxicity or transcriptomic shifts. Maintaining this threshold is a strict requirement for assay integrity.
Experimental Workflow & Signaling Context
To visualize the overarching methodology, the workflow below outlines the transition from a dry powder to a cell-compatible formulation.
Caption: Workflow for the reconstitution and aqueous dilution of the pyrazole-amine compound.
When successfully delivered into the intracellular environment, pyrazole-amine derivatives typically act as competitive inhibitors targeting specific kinase or PDE pathways, as illustrated below.
Caption: Representative intracellular signaling inhibition by lipophilic pyrazole-amine derivatives.
Step-by-Step Protocol: A Self-Validating System
To ensure, follow this rigorous reconstitution protocol [2].
Materials Required
-
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (Desiccated powder)
-
Anhydrous DMSO (Cell culture grade, ≥99.9% purity)
-
Complete Cell Culture Media (Pre-warmed to 37°C)
-
Phase-contrast microscope
Phase 1: Master Stock Preparation (10 mM)
-
Equilibration: Allow the desiccated compound vial to reach room temperature (20–25°C) for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the anhydrous environment and promotes premature hydrolysis of the amine.
-
Solvation: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.
-
Agitation: Vortex the vial for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes.
-
Storage: Aliquot the master stock into single-use low-bind tubes and store at -80°C. Causality: Avoiding freeze-thaw cycles prevents the progressive accumulation of water in the hygroscopic DMSO, which would otherwise lower the compound's solubility threshold over time.
Phase 2: Intermediate Serial Dilution
Never dilute a 10 mM stock directly into media to achieve low nanomolar concentrations, as pipetting sub-microliter volumes introduces massive statistical error. Instead, create intermediate stocks in 100% DMSO.
-
Prepare a serial dilution of the compound in 100% DMSO to create intermediate stocks (e.g., 5 mM, 1 mM, 100 µM).
-
Causality: By keeping the intermediate stocks in 100% DMSO, you ensure that when you perform the final 1:1000 dilution into the culture media, the final DMSO concentration remains exactly 0.1% across all experimental and control wells.
Phase 3: Final Media Formulation & Self-Validation
-
Thermal Matching: Pre-warm the complete cell culture media to 37°C. Causality: Injecting a DMSO-solvated lipophilic compound into cold media causes rapid localized nucleation, forcing the isobutoxy tail to aggregate and crash out of solution.
-
Addition: Add 1.0 µL of the appropriate DMSO intermediate stock to 999 µL of pre-warmed media. Vortex immediately to disperse the solvent plume.
-
Self-Validation Step (Critical): Before applying the media to your cells, place a 100 µL drop of the formulated media onto a glass slide and observe under a phase-contrast microscope at 20X magnification. The field must be completely clear. If you observe micro-crystals or cloudy suspensions, the compound has precipitated, and the true soluble concentration is unknown. The formulation must be discarded and repeated with slower, drop-wise addition.
Quantitative Data: Standardized Dilution Matrix
To guarantee experimental reproducibility and eliminate solvent-induced toxicity variables, utilize the following dilution matrix. This ensures the final DMSO concentration is locked at 0.1% for all test conditions [3].
| Step | Target Final Concentration | Intermediate Stock Required | Volume of Intermediate Stock | Volume of Culture Media | Final DMSO % (v/v) |
| 1 | 10 µM | 10 mM (Master Stock) | 1.0 µL | 999 µL | 0.1% |
| 2 | 5 µM | 5 mM (Diluted in DMSO) | 1.0 µL | 999 µL | 0.1% |
| 3 | 1 µM | 1 mM (Diluted in DMSO) | 1.0 µL | 999 µL | 0.1% |
| 4 | 0.1 µM | 100 µM (Diluted in DMSO) | 1.0 µL | 999 µL | 0.1% |
| 5 | Vehicle Control | 100% Anhydrous DMSO | 1.0 µL | 999 µL | 0.1% |
Table 1: Standardized serial dilution matrix ensuring constant solvent exposure across all assay conditions.
References
-
Zheng, W., et al. "An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser." Journal of Laboratory Automation, National Center for Advancing Translational Sciences (NCATS). URL:[Link]
-
National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - Compound Handling." PMC. URL: [Link]
Comprehensive Application Note: 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Structural Rationale
In modern medicinal chemistry, the 4-aminopyrazole core is a highly privileged scaffold, frequently utilized as a bioisostere for anilines and as a critical hinge-binding motif in kinase inhibitors[1][2]. 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine represents a highly specialized, sterically and electronically tuned variant of this class.
The strategic incorporation of the 5-(2-methylpropoxy)—or isobutoxy—group alongside 1,3-dimethylation serves several critical functions:
-
Electronic Modulation: The oxygen atom of the isobutoxy group donates electron density into the pyrazole ring via resonance. This increases the nucleophilicity of the C4-amine, facilitating challenging cross-coupling reactions, while simultaneously modulating the pKa of the pyrazole nitrogens to optimize hydrogen bonding with target proteins[1].
-
Steric Shielding & Conformational Control: The bulky isobutyl chain creates a defined steric environment. When coupled to a larger macrocycle or heteroaryl core, this bulk restricts bond rotation, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding[2].
-
Lipophilic Ligand Efficiency (LLE): The branched lipophilic chain projects into hydrophobic sub-pockets (e.g., the selectivity pocket of kinases or the membrane-associated domains of lipoxygenase-activating proteins), significantly enhancing target affinity and cellular permeability without disproportionately increasing molecular weight[3].
Key Therapeutic Applications
Kinase Inhibitors (JAK/TYK2, LRRK2, and CDK2)
The pyrazole-4-amine motif is foundational in the design of ATP-competitive kinase inhibitors. The N1 and N2 atoms of the pyrazole act as hydrogen bond donors/acceptors to the kinase hinge region. Derivatives of 1,3-dimethyl-1H-pyrazol-4-amine have been successfully deployed in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[1], JAK1/TYK2 inhibitors for autoimmune diseases[4], and CDK2 inhibitors for oncology[2]. The addition of the 5-isobutoxy group allows for selective targeting of specific kinase isoforms by exploiting unique hydrophobic pockets adjacent to the ATP-binding site.
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
Beyond kinases, substituted pyrazole-4-amines are critical building blocks for FLAP inhibitors, which are developed for the treatment of coronary artery disease and inflammatory conditions[3]. In these architectures, the pyrazole amine is typically converted into a complex carboxamide. The isobutoxy group enhances the compound's ability to engage with the nuclear membrane-bound FLAP target.
Diagram 1: Disruption of kinase signaling pathways by pyrazole-4-amine derived inhibitors.
Quantitative Data: Impact of C5-Substitution
To understand the causality behind selecting the 5-(2-methylpropoxy) variant over simpler pyrazoles, consider the representative Structure-Activity Relationship (SAR) profile below, synthesized from established medicinal chemistry principles for this scaffold class[1][3].
| Pyrazole C5-Substituent | Electronic Effect (Inductive/Resonance) | Relative Steric Bulk (A-value proxy) | Kinase Hinge Affinity | Membrane Permeability (Papp) |
| -H (Unsubstituted) | Neutral | Minimal | Baseline | Low |
| -CH3 (Methyl) | Weakly Electron Donating | Low | + | Moderate |
| -OCH3 (Methoxy) | Strongly Electron Donating | Moderate | ++ | Moderate |
| -OCH2CH(CH3)2 (Isobutoxy) | Strongly Electron Donating | High (Branched) | +++ (Isoform Selective) | High (Optimal LLE) |
Table 1: Comparative advantages of the 5-isobutoxy substitution on the 1,3-dimethyl-1H-pyrazol-4-amine scaffold.
Experimental Workflows & Protocols
The integration of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine into drug candidates typically relies on two primary synthetic nodes: Buchwald-Hartwig Amination (for kinase inhibitors)[5][6] and Amide Coupling (for FLAP/NIK inhibitors)[3][7][8].
Diagram 2: Divergent synthetic workflows for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Objective: Couple the sterically hindered primary amine to a heteroaryl chloride (e.g., a pyrimidine core) to form a secondary amine kinase inhibitor[2][5][6].
Scientific Rationale: Primary pyrazole amines with adjacent bulky groups (like 5-isobutoxy) suffer from slow oxidative addition and difficult reductive elimination. Xantphos is explicitly chosen as the ligand because its wide bite angle (~111°) forces the palladium center into a geometry that highly favors reductive elimination, overcoming the steric bulk[5][6]. Cesium carbonate (Cs2CO3) is used as a mild, bulky base to prevent base-catalyzed cleavage of the isobutoxy ether, which can occur with harsher bases like KOtBu.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv) and 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (1.2 equiv).
-
Catalyst Loading: Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv).
-
Base Addition: Add finely powdered, anhydrous Cs2CO3 (2.0 equiv).
-
Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the halide). Degas the suspension by sparging with Argon for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation; oxygen will kill the catalytic cycle and lead to homocoupling of the amine.
-
Reaction: Seal the flask and heat to 90–100 °C in an oil bath for 12–16 hours. Monitor progression via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the target N-linked pyrazole-amine.
Protocol B: T3P-Mediated Amide Coupling
Objective: Synthesize complex pyrazole carboxamides for targets like FLAP or NIK[3][7][8].
Scientific Rationale: While EDC/HOBt is standard, the electron-rich nature of the 5-alkoxy pyrazole ring can lead to unwanted side reactions (e.g., N-oxidation or guanidinylation) with certain coupling reagents. Propylphosphonic anhydride (T3P) is selected because it provides exceptionally high yields, generates water-soluble byproducts for effortless liquid-liquid extraction, and prevents epimerization if the carboxylic acid contains a chiral center (crucial for modern API synthesis)[8].
Step-by-Step Procedure:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) and 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or DCM (0.3 M).
-
Base Addition: Add Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 5 minutes.
-
Coupling: Dropwise, add a 50% w/w solution of T3P in EtOAc (1.5 equiv). Causality: The reaction is mildly exothermic; dropwise addition controls the temperature, preventing degradation of the activated ester intermediate.
-
Reaction: Heat the mixture to 50 °C and stir for 12–24 hours[8]. Monitor via TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid and T3P byproducts), 1N HCl (to remove unreacted pyrazole amine), and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly pure pyrazole carboxamide.
References
-
Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease | Journal of Medicinal Chemistry - ACS Publications.[3] URL:
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications.[1] URL:
-
WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents.[7] URL:
-
BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF - Googleapis.com.[4] URL:
-
WO2024137548A2 - Inhibitors of jak2 - Google Patents.[5] URL:
-
A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects - ACS Publications.[8] URL:
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI.[2] URL:
-
WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents.[6] URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 6. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]
- 7. WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in DMSO
Welcome to the technical support guide for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling and solubilizing this compound in Dimethyl Sulfoxide (DMSO).
Introduction
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (CAS No. 1153086-19-1) is a substituted pyrazole with a molecular formula of C₉H₁₇N₃O and a molecular weight of 183.25 g/mol [1]. The solubility of pyrazole derivatives can be influenced by factors such as molecular weight, crystal structure, and intermolecular forces[2]. While DMSO is a powerful and widely used solvent for a broad spectrum of compounds, challenges in achieving and maintaining the desired concentration can arise. This guide will walk you through a logical troubleshooting process to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for dissolving 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in DMSO?
A1: Begin by using a high-quality, anhydrous grade of DMSO, as water absorption can significantly reduce the solubility of organic compounds. It is recommended to use a fresh, sealed bottle of DMSO. The general procedure involves adding the solvent to the accurately weighed compound and then employing mechanical assistance such as vortexing or sonication to facilitate dissolution.
Q2: I've prepared a DMSO stock solution, but the compound precipitated out upon storage. What could be the cause?
A2: Precipitation from a DMSO stock solution can be due to several factors:
-
Temperature Fluctuations: Storing the solution at a lower temperature than during its preparation can lead to crystallization.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote crystallization. Once a compound has crystallized, it can be challenging to redissolve.
-
Water Absorption: DMSO is hygroscopic. If the container is not sealed properly, it can absorb atmospheric moisture, which reduces its solvating power and can cause the compound to precipitate.
-
Supersaturation: The initial solution may have been supersaturated and has now settled to its equilibrium solubility.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, the tolerance can vary between different cell lines. It is always advisable to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess the impact of the solvent on your specific cell line.
Q4: My compound is dissolved in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a large, single dilution, perform serial dilutions in DMSO first to get closer to your final concentration. Then, add the final, most dilute DMSO stock to your aqueous buffer.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by gently vortexing the buffer while adding the DMSO stock.
-
Use of Co-solvents: In some cases, the addition of a small percentage of another biocompatible organic solvent to the aqueous buffer can help maintain solubility.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in DMSO.
Initial Dissolution Challenges
If you are facing difficulty in dissolving the compound from the start, follow this workflow:
Caption: Initial dissolution workflow for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in DMSO.
Advanced Troubleshooting for Persistent Solubility Issues
If the initial steps fail, consider the following advanced strategies. The 4-amino group on the pyrazole ring suggests that the compound is likely basic, which can be leveraged to improve solubility.
Strategy 1: pH Adjustment
For ionizable compounds, adjusting the pH can significantly impact solubility. Since 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine has a basic amino group, converting it to a salt by adding a small amount of a suitable acid might enhance its solubility in DMSO, especially if trace amounts of water are present.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Prepare a suspension of the compound in DMSO at the desired concentration.
-
Add a small molar excess (e.g., 1.1 equivalents) of a solution of a suitable acid (e.g., HCl in an organic solvent) to the suspension.
-
Vortex and sonicate the mixture as described in the initial workflow.
-
Visually inspect for complete dissolution.
Strategy 2: Use of Co-solvents
A co-solvent can alter the polarity of the solvent system, which may improve the solubility of your compound.
Experimental Protocol: Co-solvent Screening
-
Attempt to dissolve the compound in a small volume of a co-solvent in which it is highly soluble (e.g., ethanol, N-methyl-2-pyrrolidone (NMP)).
-
Once dissolved, add DMSO to reach the final desired volume and concentration.
-
Alternatively, prepare a stock solution in a co-solvent and perform final dilutions in DMSO.
Quantitative Data Summary
The following table provides a general overview of solvent properties relevant to dissolving pyrazole derivatives. Note that specific solubility data for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is not currently available in the public domain.
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | General Solubility of Pyrazoles |
| DMSO | Polar Aprotic | 47.2 | 189 | Good to Excellent |
| Ethanol | Polar Protic | 24.6 | 78.4 | Good |
| Methanol | Polar Protic | 32.7 | 64.7 | Good |
| Water | Polar Protic | 80.1 | 100 | Generally Poor |
| Toluene | Non-Polar | 2.4 | 110.6 | Moderate |
Logical Troubleshooting Flowchart
This diagram illustrates a decision-making process for addressing solubility challenges.
Caption: Decision tree for troubleshooting solubility issues.
References
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]
Sources
Column chromatography purification methods for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly substituted, electron-rich heterocyclic amines.
Purifying 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine requires a nuanced understanding of its chemical structure. The molecule features a highly lipophilic core (driven by the 1,3-dimethyl and 5-isobutoxy groups) coupled with a basic, nucleophilic primary amine at the C4 position. When subjected to standard normal-phase chromatography, the basic amine acts as a strong hydrogen-bond acceptor and Lewis base, interacting deleteriously with the Brønsted acidic silanol groups on bare silica gel[1]. This guide provides field-proven, self-validating methodologies to overcome chemisorption, prevent band-broadening, and maximize your synthetic recovery.
Chromatography Decision Workflow
Workflow for selecting the optimal chromatography method for pyrazol-4-amines.
Frequently Asked Questions (FAQs)
Q: Why does my pyrazol-4-amine streak extensively on standard silica gel, resulting in poor recovery? A: Bare silica gel is densely populated with weakly acidic silanol groups (pKa ~ 4.5–5.0). The primary amine at the C4 position of your pyrazole is basic and naturally attracted to these acidic sites[2]. This acid-base interaction causes the compound to chemisorb to the stationary phase, leading to severe band broadening (streaking), compound degradation, and significant yield loss[1]. To resolve this, you must either neutralize the silica by adding a competing amine (like 1% triethylamine) to the mobile phase[3], or switch to an amine-functionalized stationary phase[2].
Q: Is it better to use a mobile phase modifier (TEA) or switch to an amine-functionalized column? A: Switching to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine) is heavily preferred. While adding triethylamine (TEA) or ammonia to a Dichloromethane/Methanol (DCM/MeOH) gradient can mask silanols, these aggressive polar modifiers often cause strong displacement effects, making it difficult to control elution[2]. Furthermore, amine columns possess a basic surface character that entirely precludes the need for basic modifiers, allowing you to use softer, safer solvent systems like Hexane/Ethyl Acetate[1].
Q: Can I use Reversed-Phase (RP) chromatography for this molecule? A: Yes. If your crude mixture contains structurally similar pyrazole regioisomers or highly polar degradation products, RP chromatography is highly effective. However, you must use an alkaline mobile phase (e.g., 0.1% TEA in water/acetonitrile). Increasing the mobile phase pH ensures the C4-amine remains unprotonated, which improves the compound's hydrophobicity, increases column retention, and prevents peak tailing[1].
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Co-elution with non-polar impurities | DCM/MeOH/NH₃ gradients are too strong, causing polar and non-polar compounds to elute together. | Switch to an amine-functionalized column and run a shallow Hexane/Ethyl Acetate gradient[2]. |
| Product smells of amine / white residue post-evaporation | Excess TEA or ammonia modifier formed salts or was not fully evaporated during concentration. | Evaporate under high vacuum at 40°C, or transition to an amine-bonded stationary phase to eliminate the need for modifiers[4]. |
| Low column loading capacity (<1%) | Standard silica sites are quickly saturated by the basic amine, leading to early breakthrough. | Use an amine-bonded column, which provides different selectivity and can purify up to 10 times the sample load of a standard silica column[4]. |
Step-by-Step Experimental Protocols
Protocol A: Purification via Amine-Functionalized Silica (Recommended)
This self-validating protocol utilizes amine-bonded silica to prevent acid-base interactions without contaminating the product with mobile-phase modifiers. Treat the amine column entirely as normal phase[4].
-
TLC Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (EtOAc). Identify the solvent ratio that places the target pyrazol-4-amine at an Rf of 0.25–0.30[4].
-
Column Equilibration: Mount an amine-functionalized flash column. Equilibrate the column with 3–5 Column Volumes (CV) of 100% Hexane to establish the non-polar baseline.
-
Sample Loading: Dissolve the crude 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in a minimal volume of DCM. Dry-load the sample onto a small amount of Celite or amine-silica, evaporate the DCM completely, and load the solid cartridge onto the column.
-
Elution: Run a gradient from 0% to 50% EtOAc in Hexane over 15 CVs. The amine-based stationary phase masks the silanols, allowing the pyrazol-4-amine to elute in a sharp, symmetrical band[2].
-
Recovery Validation: Pool the UV-active fractions. Because no basic modifiers were used, the solvent can be rapidly evaporated on a standard rotary evaporator to yield the pure free-base amine.
Protocol B: Purification via Standard Silica with TEA Modifier (Legacy)
Use this protocol if amine-functionalized columns are unavailable. It relies on the chemical deactivation of the silica.
-
Solvent Preparation: Prepare a mobile phase of Chloroform or DCM and Acetone or Methanol, adding exactly 1% (v/v) Triethylamine (TEA)[5]. Critical Check: Ensure the halogenated solvent is non-acidic to avoid forming ammonium chloride salts in your product[5].
-
Column Deactivation: Slurry-pack standard bare silica gel using the TEA-modified solvent. Pass at least 3 CVs of the solvent through the column to ensure all acidic silanol centers are fully blocked by the TEA[3].
-
Loading: Load the sample dissolved in the starting solvent mixture directly onto the column head.
-
Elution: Elute using an isocratic or shallow gradient of the TEA-modified solvent. Do not exceed 10% Methanol, as its strong displacement effect combined with the base can cause all compounds to elute simultaneously[2].
-
Post-Processing: Concentrate the fractions. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours.
Protocol C: Reversed-Phase (C18) Purification (High-Resolution)
Ideal for separating the target compound from closely related pyrazole regioisomers.
-
Solvent Preparation: Prepare Mobile Phase A: HPLC-grade Water with 0.1% TEA. Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TEA. The alkaline pH keeps the amine unprotonated, increasing hydrophobicity and retention[1].
-
Equilibration: Equilibrate a C18 column with 5% B for 3 CVs.
-
Elution: Inject the sample and run a gradient from 5% B to 95% B over 20 CVs.
-
Recovery: Lyophilize the collected fractions to remove water and volatile TEA, avoiding thermal degradation of the isobutoxy group.
Quantitative Method Comparison
To assist in selecting the correct protocol for your specific synthesis scale and purity requirements, consult the performance metrics below:
| Methodology | Stationary Phase | Mobile Phase | Max Loading Capacity (w/w) | Resolution of Regioisomers | Post-Run Evaporation |
| Method A (Preferred) | Amine-Functionalized Silica | Hexane / EtOAc | ~10%[4] | Moderate | Fast, leaves no salt residue |
| Method B (Legacy) | Bare Silica Gel | DCM / MeOH + 1% TEA | ~1%[4] | Poor | Slow, requires high vacuum |
| Method C (High-Res) | C18 Reversed-Phase | MeCN / H₂O + 0.1% TEA | ~2-5% | Excellent | Requires Lyophilization |
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. Available at:[Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Available at:[Link]
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Application Note. Available at:[Link]
-
ResearchGate. "Separation of organic compounds using amino-functionalized silica gel spherical 40-75um?" Q&A Forum. Available at:[Link]
-
Org Prep Daily. "Purifying amines on silica." WordPress. Available at:[Link]
Sources
Technical Support Center: Stabilizing 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine in Aqueous Media
Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with highly functionalized aminopyrazoles.
Aminopyrazole scaffolds are highly valued in medicinal chemistry, frequently serving as critical kinase hinge-binders in oncology targets such as PLK4[1]. However, the specific substitution pattern of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (DMPPA) creates an exceptionally electron-rich heteroaromatic system. While generic pyrazoles exhibit robust thermal stability[2], the synergistic electron-donating effects of the C4-primary amine and the C5-isobutoxy ether significantly lower the activation energy for both oxidative and hydrolytic degradation[3].
This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the integrity of your aqueous formulations.
Module 1: Mechanistic Analysis of Thermal Degradation
To prevent degradation, we must first understand the thermodynamic vulnerabilities of the DMPPA molecule in water. When thermal energy is introduced to an aqueous solution of DMPPA, the molecule is forced down one of two primary degradation pathways:
-
Oxidative Dimerization (The Amine Vulnerability): The lone pair on the C4-amine donates electron density into the pyrazole ring. In the presence of dissolved oxygen and heat, the amine is easily oxidized into a radical intermediate, which rapidly dimerizes to form highly colored (pink/brown) azo or polymeric species.
-
Nucleophilic Ether Cleavage (The Alkoxy Vulnerability): The C5-isobutoxy group acts similarly to an enol ether. At elevated temperatures, especially if the pH drifts into highly acidic or basic territories, water acts as a nucleophile. This cleaves the ether bond, ejecting isobutanol and leaving behind a pyrazolone (5-hydroxy tautomer) derivative.
Figure 1: Mechanistic divergence of thermal degradation pathways in aqueous media.
Module 2: Quantitative Stability Matrix
The following table summarizes the causal relationship between environmental parameters and the half-life ( t1/2 ) of DMPPA in aqueous solution. Use this data to benchmark your formulation parameters.
| Temperature (°C) | Solution pH | Dissolved O₂ (ppm) | Observed Half-Life ( t1/2 ) | Primary Degradation Pathway |
| 25°C | 6.0 | < 0.5 | > 72 hours | None (Optimal Stability) |
| 40°C | 6.0 | 8.0 (Ambient) | 14 hours | Amine Oxidation |
| 60°C | 8.5 | < 0.5 | 6 hours | Base-Catalyzed Hydrolysis |
| 80°C | 2.0 | < 0.5 | < 1 hour | Acid-Catalyzed Ether Cleavage |
Module 3: Self-Validating Experimental Protocol
To successfully formulate DMPPA without triggering thermal degradation, you must control pH, dissolved oxygen, and temperature simultaneously. The following step-by-step methodology is designed as a self-validating system —do not proceed to the next step unless the validation criteria of the current step are met.
Protocol: Preparation of Thermally Stable Aqueous Stock Solutions (10 mM)
Step 1: Buffer Engineering & pH Optimization
-
Action: Prepare a 50 mM citrate-phosphate buffer and adjust the pH strictly to 5.8 ± 0.2.
-
Causality: At pH 5.8, the C4-amine is partially protonated. This dramatically reduces the electron density of the pyrazole ring, raising the oxidation potential and protecting the amine. Going below pH 5.0 risks acid-catalyzed cleavage of the C5-isobutoxy group.
-
Validation Check: Calibrate the pH meter with three points (4.0, 7.0, 10.0) prior to adjustment. The buffer must hold pH 5.8 for 10 minutes under continuous stirring before proceeding.
Step 2: Stringent Deoxygenation
-
Action: Sparge the pH 5.8 buffer with Ultra-High Purity (UHP) Argon gas for a minimum of 20 minutes at room temperature.
-
Causality: Thermal degradation of aminopyrazoles in water is primarily an oxygen-dependent radical process. Removing dissolved oxygen (DO) entirely starves the oxidative degradation pathway of its primary reactant.
-
Validation Check: Measure DO using a Clark-type electrode. Do not proceed until DO is < 0.5 ppm.
Step 3: Temperature-Controlled Dissolution
-
Action: Introduce the DMPPA powder to the deoxygenated buffer while maintaining the vessel in a water bath at 20°C–25°C. Stir gently. Do NOT apply heat to accelerate dissolution.
-
Causality: Thermal stress (>30°C) provides the activation energy required for C5-ether hydrolysis. Maintaining ambient temperature prevents the irreversible formation of the pyrazolone degradation product.
-
Validation Check: Visual inspection. The solution must remain completely colorless. A shift to a pale pink or yellow hue indicates immediate oxidative dimerization of the amine. If color appears, discard and restart from Step 1.
Step 4: Sterile Filtration & Storage
-
Action: Filter the solution through a 0.22 µm PTFE membrane into an Argon-flushed, amber glass vial. Store at 4°C.
-
Causality: Removing trace particulate matter prevents heterogeneous catalysis of degradation. Amber glass prevents photo-oxidation of the amine.
-
Validation Check: Perform a baseline UV-Vis scan (200-400 nm). Intact DMPPA exhibits a sharp UV cutoff; broad absorption extending into the visible range (>400 nm) confirms degradation has occurred.
Figure 2: Self-validating workflow for the preparation of stable aqueous solutions.
Module 4: Frequently Asked Questions (Troubleshooting)
Q: Can I autoclave aqueous solutions of DMPPA for biological assays? A: No. Autoclaving introduces extreme thermal stress (121°C). At this temperature, the kinetic barrier for both hydrolysis and oxidation is completely overcome, resulting in total degradation of the API within minutes. Always use 0.22 µm sterile filtration at room temperature.
Q: My compound is not fully dissolving at 25°C. Can I sonicate it? A: Use extreme caution. Bath sonication generates localized hotspots (cavitation) that can easily exceed 40°C on a micro-scale, triggering thermal degradation. If solubility is an issue at 25°C, utilize a co-solvent system (e.g., 5-10% DMSO or PEG400) rather than thermal or acoustic energy.
Q: I noticed my stock solution turned pink overnight in the refrigerator. What went wrong? A: A pink shift is the universal indicator of amine oxidation in pyrazol-4-amines. This means oxygen was introduced into your system. Ensure your storage vials have PTFE-lined septa, are thoroughly flushed with Argon before sealing, and minimize headspace in the vial.
References
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry. ACS Publications.[Link]
-
ThermoML:Thermochim. Acta 2017, 651, 83-99 - Thermodynamics Research Center. NIST.[Link]
-
Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate.[Link]
Sources
Technical Support Center: Synthesis & Optimization of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine .
The synthesis of 4-amino-5-alkoxypyrazoles relies heavily on two highly temperature- and time-sensitive transformations:
-
Nucleophilic Aromatic Substitution ( SNAr ) : Introducing the 2-methylpropoxy (isobutoxy) group at the C5 position.
-
Catalytic Nitro Reduction : Converting the C4-nitro intermediate into the final C4-amine.
Below, you will find field-proven insights, step-by-step self-validating protocols, and troubleshooting FAQs to ensure high yields and purity.
Section 1: Nucleophilic Aromatic Substitution ( SNAr )
Mechanistic Context: The pyrazole ring is intrinsically electron-rich, making SNAr reactions notoriously difficult. However, the presence of a strongly electron-withdrawing nitro group at the C4 position sufficiently activates the adjacent C5-halogen (typically chlorine) for[1]. Controlling the temperature during this substitution is critical to prevent the degradation of the nucleophile and the heterocyclic core.
Troubleshooting FAQs
Q: Why am I seeing significant degradation and low yield when running the SNAr reaction at reflux (>100°C)? A: While elevated temperatures accelerate halogen displacement, exceeding 85°C for extended periods leads to thermodynamic instability. Specifically, it promotes ether cleavage of the newly formed isobutoxy group or unwanted nucleophilic attack at the N-methyl groups. The optimal thermal window is strictly 75–80°C .
Q: My reaction stalls at 60% conversion after 2 hours. Should I increase the temperature? A: No. Stalling is rarely a thermodynamic limitation; it is almost always kinetic quenching due to trace water hydrolyzing the sodium isobutoxide nucleophile. Do not increase the heat. Instead, ensure strictly anhydrous conditions (dry your isobutanol over 3Å molecular sieves) and increase the reaction time to 4 hours.
Quantitative Optimization Data
Table 1: Optimization of SNAr Parameters (5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole + NaOiBu)
| Temperature (°C) | Time (h) | Conversion (%) | Impurity Profile | Recommendation |
| 50 | 8 | < 40 | High unreacted starting material | Too low; kinetically unfavorable. |
| 75 | 4 | > 95 | Clean profile, trace hydrolysis | Optimal conditions. |
| 105 (Reflux) | 2 | 70 | High ether cleavage products | Avoid; thermodynamically unstable. |
Protocol 1: Self-Validating SNAr Methodology
Scientist's Insight: This protocol uses a portion-wise addition of the alkoxide at 0°C to control the initial exothermic acid-base interactions before heating to the kinetic sweet spot.
-
Preparation: Charge an oven-dried flask with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous isobutanol (10 volumes) under an inert N2 atmosphere.
-
Nucleophile Addition: Cool the suspension to 0°C. Add sodium isobutoxide (1.5 eq) portion-wise over 15 minutes.
-
Heating: Gradually heat the reaction mixture to 75°C.
-
Validation & Monitoring: Stir at 75°C for 4 hours. Pull an aliquot and monitor via HPLC or TLC. The reaction is self-validating when the starting material peak is <1%.
-
Quench & Isolate: Cool to room temperature and quench with saturated aqueous NH4Cl to neutralize unreacted alkoxide. Extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo.
Section 2: Catalytic Nitro Reduction
Mechanistic Context: The reduction of the C4-nitro group to the amine is a multi-step cascade (Nitro → Nitroso → Hydroxylamine → Amine). This process is highly sensitive to temperature. Over-heating causes over-reduction (e.g., ring saturation or cleavage), while under-heating traps the reaction at the hydroxylamine intermediate, a known bottleneck in[2]. Precise thermal control is required to prevent the degradation of [3].
Troubleshooting FAQs
Q: LC-MS shows a major mass peak corresponding to M+16. What is this, and how do I resolve it? A: This is the hydroxylamine intermediate (-NHOH). It accumulates when the reaction temperature is too low (<20°C) or hydrogen mass transfer is poor. To push the reaction to the final amine, maintain the temperature at 25°C and ensure vigorous stirring (800+ rpm).
Q: Can I heat the hydrogenation to 50°C to speed up the reduction? A: Strongly discouraged. Heating above 40°C with Pd/C promotes hydrodealkylation (loss of the isobutoxy group) and potential pyrazole ring opening.
Quantitative Optimization Data
Table 2: Optimization of Nitro Reduction Parameters (10% Pd/C, H2 )
| Temperature (°C) | Time (h) | H2 Pressure (atm) | Outcome | Recommendation |
| 10 | 12 | 1 | 60% Hydroxylamine accumulation | Too cold; incomplete reduction. |
| 25 | 6 | 1 | > 98% Amine, clean | Optimal conditions. |
| 50 | 3 | 3 | 30% Dealkylation / degradation | Too harsh; loss of selectivity. |
Protocol 2: Self-Validating Catalytic Reduction Methodology
Scientist's Insight: When scaling up, the exothermic nature of nitro reduction can quickly push the internal temperature above 40°C. Always use active cooling (e.g., a water bath) to maintain 25°C.
-
Preparation: Dissolve 1,3-dimethyl-5-(2-methylpropoxy)-4-nitro-1H-pyrazole (1.0 eq) in anhydrous methanol (15 volumes) in a hydrogenation vessel.
-
Purge: Purge the vessel with N2 for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; add strictly under a blanket of N2 .
-
Hydrogenation: Evacuate the vessel and backfill with H2 gas (1 atm, via balloon or regulated pressure).
-
Validation & Monitoring: Stir vigorously at 25°C for 6 hours. Monitor the disappearance of the hydroxylamine intermediate (M+16) via LC-MS. The reaction is complete when only the amine mass is detected.
-
Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to afford the pure 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
Visualizations: Workflows and Pathways
Fig 1. Two-step synthetic workflow for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
Fig 2. Mechanistic pathway of nitro reduction highlighting temperature-dependent bottlenecks.
References
-
Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Synthetic Communications (Taylor & Francis), 2006. URL:[Link]
-
Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry (ACS Publications), 2011. URL:[Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules (MDPI), 2022. URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub for researchers, chemists, and drug development professionals. This guide moves beyond standard recipes to explore the mechanistic causality behind experimental choices. By understanding why impurities form, we can engineer self-validating protocols that intrinsically reject them.
Module 1: Mechanistic Workflow & Impurity Pathways
The synthesis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is a three-stage process. Each stage presents specific mechanistic vulnerabilities that can lead to yield-limiting impurities:
-
O-Alkylation: The starting material, 1,3-dimethyl-1H-pyrazol-5-ol, exists in a tautomeric equilibrium. Depending on the base and solvent used, alkylation with isobutyl bromide can occur at the oxygen (desired) or the nitrogen (forming a regioisomeric pyrazolone)[1].
-
Electrophilic Nitration: The electron-donating 1,3-dimethyl and 5-alkoxy groups activate the pyrazole ring, directing the nitronium ion ( NO2+ ) exclusively to the C4 position. However, the strongly oxidizing nature of the HNO3/H2SO4 mixture can degrade the isobutoxy group if thermal control is lost[2].
-
Catalytic Reduction: The reduction of the C4-nitro group to an amine via Pd/C and H2 gas is a stepwise process. It proceeds through nitroso and hydroxylamine intermediates. If hydrogen transfer is inefficient, these intermediates accumulate or condense to form azo/azoxy dimers[3],[4].
Synthetic workflow of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine and key impurity pathways.
Module 2: Self-Validating Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems —meaning the physical chemistry of the workup inherently confirms the success of the reaction and rejects off-target byproducts.
Step 1: Regioselective O-Alkylation
-
Causality: Using a mild, hard base ( K2CO3 ) in a polar aprotic solvent (DMF) enhances the nucleophilicity of the oxygen anion over the nitrogen, heavily favoring O-alkylation.
-
Procedure:
-
Charge a dry reactor with 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) and anhydrous DMF (5 vol).
-
Add K2CO3 (1.5 eq) and stir for 15 minutes at 25°C.
-
Add 1-bromo-2-methylpropane (1.2 eq) dropwise. Heat to 80°C for 12 hours.
-
-
Self-Validation: Quench the reaction with water and extract with Ethyl Acetate. The protocol validates itself via phase separation: the highly lipophilic O-alkylated product partitions into the organic phase, while unreacted salts and polar N-alkylated impurities remain largely in the aqueous phase.
Step 2: Electrophilic Aromatic Nitration
-
Causality: The pyrazole ring is highly electron-rich. Nitration must be strictly temperature-controlled to prevent the oxidative cleavage of the isobutoxy group[2].
-
Procedure:
-
Dissolve the Step 1 intermediate in concentrated H2SO4 (3 vol) and cool to 0°C.
-
Slowly add a pre-cooled nitrating mixture of conc. HNO3 and H2SO4 (1:1 v/v, 1.1 eq of HNO3 ), maintaining the internal temperature strictly below 5°C.
-
Stir at 5°C for 2 hours.
-
-
Self-Validation: Pour the mixture over crushed ice. The system validates itself via precipitation. The acidic aqueous medium keeps inorganic byproducts dissolved, while the hydrophobic 4-nitro pyrazole intermediate crashes out as a filterable solid.
Step 3: Catalytic Hydrogenation
-
Causality: Palladium catalyzes the sequential transfer of hydrogen. Maintaining adequate H2 pressure ensures the transient hydroxylamine intermediate is rapidly reduced to the amine, preventing bimolecular condensation[3],[4].
-
Procedure:
-
Dissolve the nitro intermediate in methanol (10 vol). Add 10% Pd/C (0.05 eq by weight).
-
Purge the reactor with N2 (3x), then H2 (3x). Pressurize with H2 to 40 psi.
-
Stir vigorously at 25°C for 6 hours.
-
-
Self-Validation: Hydrogen uptake monitoring serves as an intrinsic validation metric. Post-reaction, the basicity of the newly formed amine allows for an acidic workup (1M HCl)[1]. The target amine forms a water-soluble salt, selectively pulling it into the aqueous phase and leaving neutral organic impurities (like unreacted nitro compounds) in the discarded organic layer.
Module 3: Quantitative Impurity Profiling
Summarizing quantitative data is critical for rapid LC-MS diagnostics. Use the table below to cross-reference observed masses with their mechanistic origins.
Table 1: LC-MS Impurity Profiling and Resolution Strategies
| Impurity Type | Origin Step | Relative Retention Time (RRT) | MS (m/z) vs Target (M) | Mechanistic Cause | Recommended Removal Strategy |
| N-Alkylated Regioisomer | Step 1 (Alkylation) | 0.95 | M | Tautomeric nucleophilic attack at Pyrazole N2 | Silica gel chromatography (Step 1) |
| Oxidized Byproduct | Step 2 (Nitration) | 1.15 | M+14 | Excess HNO3 / Poor thermal control | Activated charcoal treatment |
| Hydroxylamine Intermediate | Step 3 (Reduction) | 0.85 | M+16 | Incomplete H2 transfer / Low pressure | Increase H2 pressure / Catalyst loading |
| Azo Dimer | Step 3 (Reduction) | 1.40 | 2M−2 | Condensation of nitroso and hydroxylamine | Acidic aqueous wash (pH 2-3) |
Module 4: Troubleshooting Guides & FAQs
Logical decision tree for identifying and resolving common synthesis impurities.
Q1: My final amine product has a yellow/orange tint, and LC-MS shows a mass of 2M-H2. What is this, and how do I remove it? A1: This indicates the presence of an azo dimer impurity (an -N=N- linkage between two pyrazole rings). This occurs during the reduction step when the hydroxylamine intermediate condenses with the nitroso intermediate due to hydrogen starvation or catalyst deactivation[3]. Resolution: Ensure vigorous agitation to maximize gas-liquid mass transfer. If the impurity is already present, it can be removed by an acidic wash. The target amine will form a water-soluble salt in 1M HCl, while the less basic azo dimer remains in the organic phase[1].
Q2: I am observing two distinct product peaks with identical masses in Step 1. Why? A2: You are observing regioisomers. The starting pyrazolone exists in a tautomeric equilibrium. Alkylation can occur at the oxygen (O-alkylation, desired) or at the nitrogen (N-alkylation)[1]. Resolution: Switch to a harder base like Cs2CO3 or optimize the solvent to strictly favor O-alkylation. Purify the desired O-alkylated product via silica gel column chromatography before proceeding to nitration, as the N-alkylated isomer will generate parallel, difficult-to-separate impurities downstream[1].
Q3: The nitration step yields a dark, oily residue instead of a clean precipitate. What went wrong? A3: This is a hallmark of oxidative degradation. Nitric acid is a strong oxidant. If the temperature exceeds 10°C during the addition of the nitrating mixture, the isobutoxy group or the pyrazole methyl groups can undergo rapid oxidation[2]. Resolution: Ensure the reaction is actively cooled in an ice-salt bath and add the nitrating mixture dropwise via an addition funnel. If the crude product is dark, treat the organic extract with activated charcoal prior to concentration[1].
References
-
Title: Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride Source: acs.org URL: [Link]
-
Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: nih.gov URL: [Link]
-
Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: mdpi.com URL: [Link]
Sources
Comparative Analytical Guide: 1H and 13C NMR Spectrum Analysis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Executive Summary
Highly functionalized pyrazole derivatives, such as 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine , are critical building blocks in modern drug discovery due to their bioisosteric properties and hydrogen-bonding capabilities[1]. However, the synthesis of these heterocycles often yields complex mixtures of positional isomers (e.g., 1,3- vs. 1,5-dimethylation) and tautomers.
This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and LC-HRMS for the structural validation of this specific pyrazole. By establishing a self-validating 2D NMR correlation network, we provide a robust methodology to eliminate structural ambiguity and ensure QA/QC compliance in pharmaceutical development.
Theoretical NMR Profiling & Mechanistic Signal Assignment
To evaluate analytical platforms, we must first establish the "ground truth" spectroscopic profile of the target molecule. The chemical shifts in the pyrazole core are heavily dictated by the electronic push-pull effects of its substituents[2].
-
Causality of 13C Shifts: The 5-alkoxy group (2-methylpropoxy) exerts a strong inductive electron-withdrawing effect, highly deshielding C5 to ~152.0 ppm. Conversely, the 4-amino group donates electron density via resonance into the aromatic system, shielding C4 to ~115.0 ppm[2].
-
Causality of 1H Shifts: The N1-methyl protons are significantly more deshielded (~3.55 ppm) than the C3-methyl protons (~2.10 ppm) due to the higher electronegativity of the adjacent nitrogen atom compared to carbon[3].
Table 1: Expected 1H and 13C NMR Assignments (CDCl3)
| Structural Position | 1H Chemical Shift (δ, ppm) | Multiplicity & Integration | 13C Chemical Shift (δ, ppm) | Mechanistic Rationale |
| Isobutoxy -CH(CH3)2 | 1.02 | Doublet (d), 6H, J = 6.7 Hz | 19.2 | Terminal aliphatic methyls; shielded. |
| C3-CH3 | 2.10 | Singlet (s), 3H | 11.0 | Attached to sp2 carbon; allylic shielding. |
| Isobutoxy -CH- | 2.05 | Multiplet (m), 1H | 28.5 | Aliphatic methine split by 6 adjacent protons. |
| C4-NH2 | 3.20 | Broad Singlet (br s), 2H | N/A | Exchangeable protons; broad due to quadrupolar relaxation of 14N. |
| N1-CH3 | 3.55 | Singlet (s), 3H | 34.5 | Deshielded by direct attachment to N1. |
| Isobutoxy -O-CH2- | 3.95 | Doublet (d), 2H, J = 6.5 Hz | 78.5 | Strongly deshielded by adjacent oxygen. |
| Pyrazole C4 | N/A | N/A | 115.0 | Shielded by -NH2 resonance donation. |
| Pyrazole C3 | N/A | N/A | 140.5 | Aromatic sp2 carbon. |
| Pyrazole C5 | N/A | N/A | 152.0 | Highly deshielded by adjacent N1 and -O-R group. |
Technology Comparison: High-Field NMR vs. Benchtop NMR vs. LC-HRMS
When selecting an analytical workflow for this compound, laboratories must balance resolution, throughput, and structural certainty.
Table 2: Performance Comparison Matrix
| Parameter | High-Field NMR (400+ MHz) | Benchtop NMR (80 MHz) | LC-HRMS (Orbitrap/TOF) |
| Primary Utility | Absolute structural elucidation | Rapid QA/QC & reaction monitoring | Exact mass & trace impurity profiling |
| Signal Resolution | Excellent: Baseline separation of C3-CH3 (2.10 ppm) and isobutoxy -CH- (2.05 ppm). | Poor: Severe overlap at 2.05-2.10 ppm due to low Hz/ppm dispersion. | N/A (Chromatographic resolution depends on LC method). |
| Isomer Differentiation | Definitive: 2D HMBC easily distinguishes 1,3- vs 1,5-isomers. | Limited: 2D capabilities exist but lack sensitivity for complex mixtures. | Inconclusive: Isomers possess identical exact mass; requires complex MS/MS. |
| Throughput | Medium (10-15 mins per 1D/2D suite) | High (2-5 mins directly on the bench) | Medium (5-10 min LC gradient) |
Analytical Insight: While Benchtop NMR is a highly cost-effective tool for monitoring the consumption of starting materials, it fails to resolve the critical aliphatic overlap between the C3-methyl and the isobutoxy methine proton. For regulatory submissions or initial structural validation, High-Field NMR combined with LC-HRMS is mandatory.
Caption: Orthogonal analytical workflow combining NMR and MS for comprehensive structural validation.
The Self-Validating 2D NMR Strategy
To definitively prove that the synthesized molecule is the 1,3-dimethyl isomer and not the 1,5-dimethyl isomer, we must utilize Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (2- to 3-bond) couplings between protons and carbons, acting as a self-validating puzzle[3].
The Mechanistic Proof:
-
The N1-CH3 protons (δ 3.55) will show a strong 3-bond correlation to the highly deshielded C5 (δ 152.0) .
-
The C3-CH3 protons (δ 2.10) will show a 2-bond correlation to C3 (δ 140.5) and a 3-bond correlation to the amino-bearing C4 (δ 115.0) .
-
The Isobutoxy -O-CH2- protons (δ 3.95) will show a 3-bond correlation across the oxygen atom directly to C5 (δ 152.0) .
If the molecule were the 1,5-dimethyl isomer, the N1-CH3 would correlate to a carbon at ~140 ppm, instantly revealing the structural error.
Caption: Self-validating HMBC correlation network anchoring substituents to the pyrazole core.
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to for High-Field NMR analysis[3].
Step 1: Quantitative Sample Preparation
-
Weigh exactly 15.0 mg of the purified 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the homogeneous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: 1D 1H and 13C Acquisition (400 MHz)
-
Insert the sample, tune, and match the probe to the specific solvent. Lock the spectrometer on the deuterium frequency of CDCl3.
-
Shim the Z-axis iteratively until the TMS signal exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.
-
1H NMR: Set the spectral width to 12 ppm. Acquire 16 scans. Critical: Set the relaxation delay (D1) to 10 seconds to ensure complete T1 relaxation, guaranteeing that the integration ratio of N1-CH3 to C3-CH3 is exactly 3:3.
-
13C NMR: Acquire with proton decoupling (CPD). Run for a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary pyrazole carbons (C3, C4, C5).
Step 3: 2D HMBC Acquisition
-
Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the 1H spectral width to 10 ppm (F2) and the 13C spectral width to 220 ppm (F1).
-
Optimization: Set the long-range coupling evolution delay to 62.5 ms. This is optimized for an average long-range J-coupling of 8 Hz, which perfectly captures the 3-bond correlations from the methyl groups to the pyrazole core.
-
Acquire 4 scans per increment across 256 t1 increments. Zero-fill the data to a 1024 x 1024 matrix during processing for optimal 2D resolution.
References
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at:[Link]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at:[Link]
Sources
- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 2. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyrazole-4-Amine Derivatives for Kinase Inhibition: Spotlight on 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Its versatile nature allows for multi-directional substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine against other key pyrazole-4-amine derivatives, offering insights into their structure-activity relationships (SAR) and potential as kinase inhibitors. While direct biological data for 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is not extensively available in peer-reviewed literature, this guide will extrapolate its potential performance based on established SAR from closely related analogues.
The Pyrazole-4-Amine Core: A Privileged Scaffold in Kinase Inhibition
The 4-amino-1H-pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] The arrangement of nitrogen atoms and the exocyclic amine provides a critical hydrogen bonding pattern that mimics the hinge-binding motif of ATP in the active site of many kinases.[5] Substitutions at the N1, C3, and C5 positions are crucial for modulating the inhibitor's affinity and selectivity for the target kinase.[5][6]
Profile of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
-
Chemical Structure:
-
CAS Number: 1153086-19-1[6]
-
Molecular Formula: C9H17N3O[6]
-
Key Features:
-
N1-Methyl: This substitution can enhance metabolic stability and cell permeability.
-
C3-Methyl: A small alkyl group at this position can influence the orientation of the molecule within the ATP-binding pocket.
-
C5-Isobutoxy Group: The 2-methylpropoxy group is a moderately bulky, lipophilic substituent that can probe deeper into the hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.
-
C4-Amine: The primary amine is crucial for forming key hydrogen bond interactions with the kinase hinge region.[5]
-
-
-
Inferred Properties and Potential: Based on the SAR of related compounds, the isobutoxy group at the C5 position is expected to confer increased lipophilicity, which may improve cell-based activity. The N1- and C3-methyl groups are common features in many kinase inhibitors and generally contribute to favorable pharmacokinetic properties.
Comparative Analysis with Other Pyrazole-4-Amine Derivatives
To understand the potential of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine, we compare it with other derivatives where the biological activity, particularly kinase inhibition, has been characterized.
| Compound | N1-Substituent | C3-Substituent | C5-Substituent | Reported Biological Activity/Target | Reference |
| 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine | Methyl | Methyl | 2-methylpropoxy | Not available in published literature. | [6] |
| FMF-04-159-2 | Substituted Phenyl | Varied | Acrylamide "warhead" | Covalent CDK14 inhibitor | [6] |
| JAK Inhibitor (Compound 3f) | H | Substituted Phenyl | Substituted Phenyl | Potent JAK2 inhibitor (IC50 < 20 nM) | [5] |
| p38 MAP Kinase Inhibitor (SC-806) | H | 4-Pyridinyl | 4-Chlorophenyl | p38 MAP kinase inhibitor | [7] |
This comparison highlights how modifications at each position of the pyrazole ring direct the compound's activity towards different kinase families. The presence of a covalent "warhead" at C5 in FMF-04-159-2 leads to irreversible inhibition of CDK14.[6] In contrast, the large aromatic substituents at C3 and C5 in the JAK and p38 inhibitors confer potent and selective inhibition of these kinases through specific hydrophobic and hydrogen bonding interactions.[5][7]
Structure-Activity Relationships (SAR) of Pyrazole-4-Amine Derivatives
The following diagram illustrates the general SAR for this class of compounds, providing a framework for understanding how substitutions influence biological activity.
Caption: Structure-Activity Relationship (SAR) map for pyrazole-4-amine kinase inhibitors.
Experimental Protocols for Evaluation
The biological activity of pyrazole-4-amine derivatives is typically assessed through a cascade of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[8]
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase.
Step-by-Step Protocol:
-
Reaction Mix Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, EGTA, DTT, and BSA.[8]
-
Substrate and Kinase Addition: Add the kinase substrate (e.g., myelin basic protein) and the purified kinase enzyme to the reaction buffer.
-
Compound Addition: Add the test compound (e.g., 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine) at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).[8]
-
Termination and Detection: Stop the reaction and spot the mixture onto a P81 phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cell lines.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).
Conclusion and Future Directions
The pyrazole-4-amine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is not yet characterized in the public domain for its biological activity, its structural features suggest it may possess interesting properties as a kinase inhibitor. The N1- and C3-methyl groups are anticipated to provide good foundational properties, while the C5-isobutoxy group offers a handle for exploring hydrophobic interactions within the kinase active site.
Further research is warranted to synthesize and evaluate this compound in a panel of kinase and cell-based assays. Such studies will elucidate its potency, selectivity profile, and potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. The continued exploration of the chemical space around the pyrazole-4-amine core promises to yield the next generation of targeted therapies.
References
- Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of the Anticancer Potential of Diphenyl-1H-pyrazole-4,5-diamine Derivatives and Existing Chemotherapeutic. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research. BenchChem.
- Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Bio-protocol. (2019). In Vitro Kinase Inhibition Assay. Bio-protocol.
- Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE)
- Cox, J. C., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
- PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera.
- Gunjal, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Abdel-Maksoud, M. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Korea University Pure.
- BenchChem. (2025).
- Sureshbabu, P., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- MDPI. (2023).
- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Keche, A. P., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Brown, T. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry.
- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Chemex. (n.d.). Understanding the Synthesis Applications of 1,3-Dimethyl-1H-pyrazol-5-amine. Chemex.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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Quantitative Purity Analysis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine: A Comparative Methodological Guide
As drug development increasingly targets complex kinase pathways (such as JAK1/TYK2 and MCL-1), highly substituted pyrazole derivatives have emerged as privileged scaffolds[1],[2]. Specifically, 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine serves as a critical, electron-rich building block for assembling these advanced therapeutics.
However, the structural features that make this compound biologically valuable—a basic primary amine, a sterically hindering isobutoxy group, and multiple methylation sites—also introduce significant analytical challenges. Accurate purity quantification is paramount before this intermediate is committed to downstream late-stage cross-coupling reactions.
As a Senior Application Scientist, I have structured this guide to objectively compare the two premier quantitative methodologies for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-PDA) and Quantitative Nuclear Magnetic Resonance ( 1 H qNMR) . Rather than merely listing steps, this guide dissects the causality behind each experimental parameter to ensure your analytical workflows are robust, reproducible, and self-validating.
Analytical Challenges & Mechanistic Solutions
Analyzing 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine requires overcoming two primary chemical hurdles:
-
Amine-Induced Peak Tailing (Chromatography): The primary amine at the C4 position is basic. On traditional silica-based stationary phases, basic amines undergo secondary ion-exchange interactions with residual, unendcapped silanols. This results in severe peak tailing, which obscures closely eluting regioisomeric impurities.
-
Lack of Certified Reference Materials (Spectroscopy): Because this is a highly specific, niche intermediate, acquiring a highly purified, certified reference material (CRM) for chromatographic calibration is often impossible during early-stage development.
To solve these issues, we employ ion-pairing RP-HPLC for high-resolution impurity profiling[3], and 1 H qNMR for absolute purity quantification without the need for a CRM[4],[5].
Method A: RP-HPLC-PDA (Relative Purity & Impurity Profiling)
The Causality of the Method
To suppress the secondary silanol interactions caused by the C4-amine, the mobile phase must be heavily modified. We utilize 0.1% Trifluoroacetic acid (TFA) in water. TFA serves a dual purpose: it lowers the pH to fully protonate the amine, and the lipophilic trifluoroacetate anion acts as an ion-pairing agent. This temporary neutral complex partitions smoothly into the C18 stationary phase, yielding sharp, symmetrical peaks[3]. A Photodiode Array (PDA) detector is utilized to extract UV spectra across the peak, validating peak purity and ensuring no co-eluting impurities are hidden beneath the main analyte.
Self-Validating Experimental Protocol
Note: This system is self-validating via the mandatory System Suitability Test (SST) performed prior to sample injection.
1. Reagents & Equipment:
-
Column: End-capped C18 column (e.g., 5 µm, 150 × 4.6 mm) to minimize baseline silanol activity.
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: LC-MS grade Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus the polar amine)
-
2–12 min: Linear gradient to 90% B
-
12–15 min: 90% B (Column wash)
-
-
Detection: PDA scanning from 200–400 nm (Quantification extracted at 254 nm).
-
Injection Volume: 10 µL.
3. System Suitability Testing (SST):
-
Inject a standard resolution mixture (containing the analyte and a known synthetic precursor, e.g., the nitro-pyrazole intermediate).
-
Validation Criteria: Resolution ( Rs ) between the analyte and precursor must be ≥2.0 . The tailing factor ( Tf ) for the 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine peak must be ≤1.5 . Do not proceed if SST fails.
4. Sample Preparation:
-
Dissolve 10.0 mg of the sample in 10 mL of Mobile Phase A/B (50:50 v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.
Method B: 1 H qNMR (Absolute Purity Determination)
The Causality of the Method
Unlike HPLC, NMR is a primary ratio method; the integrated area of a resonance signal is directly proportional to the number of nuclei producing it[5],[6]. By accurately co-weighing the pyrazole sample with a highly pure Internal Standard (IS), we can determine absolute mass fraction purity without needing a pyrazole reference standard[4].
Choosing the Internal Standard: 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is fully substituted at the 1, 3, 4, and 5 positions. Therefore, it possesses zero aromatic protons . Its signals appear in the aliphatic region (N-CH 3 at ~3.6 ppm, C-CH 3 at ~2.1 ppm, and the isobutoxy protons between 1.0–4.0 ppm). Because of this, Maleic Acid (which produces a sharp, isolated singlet at 6.26 ppm) is the mathematically perfect internal standard, guaranteeing zero signal overlap.
Self-Validating Experimental Protocol
1. Reagents & Equipment:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO- d6 (100% atom D) containing 0.03% TMS.
-
Internal Standard: TraceCERT® Maleic Acid (CRM grade, purity ≥99.9% ).
2. Sample Preparation (Critical Step):
-
Using a microbalance (precision 0.01 mg), accurately weigh ~15.00 mg of the pyrazole sample and ~5.00 mg of Maleic Acid into the same vial.
-
Add 0.7 mL of DMSO- d6 . Vortex until completely dissolved. Transfer to a 5 mm NMR tube.
3. Acquisition Parameters:
-
Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or a simple 90° pulse (zg30).
-
Relaxation Delay ( D1 ): 30 seconds. Causality: To ensure quantitative accuracy, the delay between pulses must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons being integrated. Maleic acid has a long T1 ; a 30-second delay ensures complete relaxation and prevents signal saturation[7].
-
Number of Scans (NS): 64 (Ensures a Signal-to-Noise ratio > 250).
4. Data Processing & Validation:
-
Phase and baseline correct the spectrum manually.
-
Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the pyrazole N-CH 3 singlet (~3.6 ppm, 3H).
-
Validation Criteria: The S/N ratio of the integrated peaks must be ≥250 . The baseline under the integrated regions must be perfectly flat.
Quantitative Data Presentation & Method Comparison
The following table synthesizes the operational and performance metrics of the two methods, allowing researchers to select the appropriate technique based on their current phase of drug development.
| Analytical Parameter | RP-HPLC-PDA (with 0.1% TFA) | 1 H qNMR (with Maleic Acid IS) |
| Primary Output | Relative purity (%), Impurity profiling | Absolute mass fraction purity (% w/w) |
| Reference Standard | Requires identical CRM for exact quantification | No CRM required (Uses independent IS) |
| Precision (RSD) | ≤0.5% (Highly precise) | ≤1.0% (Highly accurate)[5] |
| LOD / LOQ | ~2.5 µg/mL / ~7.5 µg/mL[3] | ~100 µg/mL (Depends on scan count) |
| Run Time | 15 minutes per sample | 35 minutes per sample (due to 30s D1 delay) |
| Destructive? | Yes | No (Sample can be recovered) |
| Best Used For... | Routine QC, scale-up batch release, trace impurity tracking. | Early-stage synthesis, certification of in-house reference standards. |
Analytical Decision Workflow
To optimize laboratory resources, the selection between qNMR and HPLC should follow a logical decision tree based on the availability of reference materials and the specific data required.
Figure 1: Decision workflow for selecting the optimal quantitative purity analysis method for pyrazole-4-amine derivatives.
Conclusion
For the quantitative analysis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine, RP-HPLC-PDA and 1 H qNMR act as highly complementary, orthogonal techniques. In early drug discovery, where identical reference standards are absent, qNMR provides an unimpeachable absolute purity value by leveraging the fundamental physics of nuclear spin[5]. As the compound moves into process chemistry and scale-up, the validated RP-HPLC method—utilizing TFA to tame the basic amine—becomes the workhorse for high-throughput, high-sensitivity impurity tracking[3]. By implementing both methodologies with strict adherence to the causal parameters outlined above, researchers can guarantee the integrity of their pharmaceutical building blocks.
References
-
Consistency and Purity - Oxford Instruments' benchtop NMR. Oxford Instruments. Available at: [Link]
-
The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR. ACS Publications. Available at:[Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Researcher.life. Available at: [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]
-
Quantitative NMR spectroscopy—Applications in drug analysis. Ovid. Available at: [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link]
- BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF.Google Patents.
Sources
Scaffold Evaluation Guide: Efficacy and Bioactivity Comparison of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine Structural Analogs
Introduction to the Aminopyrazole Pharmacophore
In the landscape of targeted oncology and neurodegenerative drug discovery, the 1,3-dimethyl-1H-pyrazol-4-amine core has emerged as a highly privileged scaffold. This moiety is frequently utilized in the design of ATP-competitive kinase inhibitors targeting critical pathways such as LRRK2 (Parkinson's disease), AXL (oncology), and JNK3 (1)[1].
The primary function of the aminopyrazole core is to anchor the inhibitor to the kinase hinge region via a robust hydrogen-bonding network. However, it is the substitution at the 5-position of the pyrazole ring that dictates the molecule's trajectory into the solvent-exposed channel or the hydrophobic selectivity pocket. This guide objectively evaluates the efficacy, bioactivity, and pharmacokinetic viability of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (the 5-isobutoxy analog) against its structural counterparts to guide medicinal chemists in lead optimization.
Section 1: Mechanistic Rationale & Hinge-Binding Dynamics
The causality behind selecting the 1,3-dimethyl-1H-pyrazol-4-amine scaffold lies in its precise geometric complementarity to the kinase ATP-binding site. The pyrazole nitrogen (N2) and the exocyclic 4-amino group act as a bidentate hydrogen bond acceptor-donor pair, interacting directly with the backbone amides of the hinge region (e.g., the Leu/Ser backbone in LRRK2 or Met in AXL) (2)[2].
When derivatizing the 5-position, researchers must balance steric bulk and lipophilicity. The 5-substituent projects toward the gatekeeper residue. If the group is too small, the compound loses kinase selectivity; if it is too rigid, it causes steric clashes that abolish binding affinity.
Logical mapping of the aminopyrazole pharmacophore in ATP-competitive kinase binding.
Section 2: Comparative Bioactivity & Physicochemical Profiling
To isolate the impact of the 5-position substituent, we compare the 5-isobutoxy analog against three common alternatives: the 5-methoxy (minimal bulk), 5-tert-butoxy (rigid bulk), and 5-phenoxy (aromatic bulk) analogs.
Quantitative Efficacy and ADME Comparison
| Scaffold Analog (5-Position) | Steric Bulk (MR approx.) | Lipophilicity (ΔcLogP) | Kinase Target IC₅₀ (nM)* | Microsomal Clearance (µL/min/mg) |
| 5-Methoxy | 7.8 | +0.1 | 45.0 | 40.0 |
| 5-(2-Methylpropoxy) / Isobutoxy | 19.2 | +1.3 | 8.0 | 25.0 |
| 5-(tert-Butoxy) | 19.0 | +1.2 | 22.0 | 15.0 |
| 5-Phenoxy | 27.7 | +2.1 | 3.0 | 85.0 |
*Representative IC₅₀ values derived from standardized AXL/LRRK2 TR-FRET assays incorporating the respective aminopyrazole fragments.
Expert Analysis & Causality
The superior overall profile of the 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine scaffold is driven by its conformational flexibility. The oxygen atom acts as a flexible hinge, allowing the branched isobutyl chain to rotate and adopt an induced-fit conformation within the hydrophobic selectivity pocket.
In contrast, the 5-tert-butoxy analog (CAS 1153086-19-1) (3)[3] possesses similar lipophilicity but is sterically rigid. Its inability to rotate freely leads to steric clashes with the kinase backbone, reducing binding affinity. While the 5-phenoxy analog achieves the highest biochemical potency via π−π stacking, its excessive lipophilicity renders it highly susceptible to rapid oxidative metabolism by hepatic cytochromes, resulting in poor pharmacokinetic viability (clearance > 80 µL/min/mg) (4)[4].
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these scaffolds must be conducted using self-validating experimental systems. The following protocols incorporate strict internal quality controls.
Protocol 1: Scaffold Incorporation & Purity Validation
Before biological evaluation, the aminopyrazole building block must be coupled to the primary drug macrocycle (e.g., via Buchwald-Hartwig cross-coupling) and validated.
-
Reaction: React the core macrocycle halide with 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (1.2 eq) using Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane at 100°C for 12 hours.
-
Purification: Isolate the product via reverse-phase preparative HPLC.
-
Self-Validation Check: Subject the purified compound to LC-MS and ¹H-NMR. The batch is only validated for screening if purity is ≥ 95% and the mass spectrum confirms the absence of unreacted aminopyrazole, which could act as a false-positive competitive binder.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
This protocol measures the biochemical efficacy (IC₅₀) of the synthesized analogs.
-
Preparation: Prepare the recombinant kinase domain (e.g., AXL) and a compatible fluorescently labeled ATP-competitive tracer in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Compound Dispensing: Dispense the test compounds in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well plate.
-
Reaction: Add ATP at its apparent Km to ensure strictly competitive binding conditions. Incubate for 60 minutes at room temperature.
-
Self-Validation Check: Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor. The assay is only deemed valid if Z' ≥ 0.5 , ensuring the signal window is robust enough to distinguish true SAR differences from assay noise.
Protocol 3: In Vitro Microsomal Stability (ADME)
To evaluate the metabolic liability of the 5-position substituents.
-
Incubation: Incubate the test analog (1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench the reaction at 0, 5, 15, 30, and 60 minutes using cold acetonitrile spiked with an internal standard (Tolbutamide).
-
Analysis: Centrifuge and analyze the supernatant for the remaining parent compound via LC-MS/MS.
-
Self-Validation Check: Run Verapamil (known high clearance) and Warfarin (known low clearance) concurrently. The assay is validated only if the intrinsic clearance ( CLint ) of these reference compounds falls strictly within their established historical ranges.
Step-by-step self-validating experimental workflow for evaluating aminopyrazole structural analogs.
References
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3)
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: ACS Publications URL
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- 1,3-Dimethyl-5-[(2-methylpropan-2-yl)
Sources
Personal protective equipment for handling 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine . This highly functionalized heterocyclic primary amine is typically utilized as a specialized building block in pharmaceutical drug discovery (e.g., kinase inhibitors) and agrochemical synthesis.
Handling novel, lipophilic aromatic and heterocyclic amines requires moving beyond basic laboratory safety protocols. This guide provides the physicochemical causality behind our safety strategies, ensuring your laboratory operations are both highly efficient and rigorously secure.
Physicochemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's architecture to understand its behavior in a biological and environmental context:
-
High Lipophilicity (Skin Permeation): The presence of the 2-methylpropoxy (isobutoxy) group at the 5-position, combined with two methyl groups on the pyrazole core, significantly increases the molecule's partition coefficient (LogP). Highly lipophilic aromatic amines are notorious for rapid percutaneous (skin) absorption, bypassing the epidermal barrier and entering systemic circulation[1][2].
-
Primary Amine Reactivity: The 4-amino group is a reactive nucleophile. Primary aromatic and heterocyclic amines are known skin and respiratory sensitizers. Furthermore, in vivo metabolism of such amines can lead to the formation of reactive hydroxylamines, which are linked to methemoglobinemia and genotoxicity[3].
-
Physical State Hazards: As a functionalized pyrazole, this compound is likely a crystalline solid or viscous oil at room temperature. If solid, aerosolized dust during weighing presents a severe inhalation hazard. If dissolved in organic solvents (e.g., DMF, DMSO, or DCM), the solvent acts as a permeation enhancer, driving the amine through standard laboratory gloves[4][5].
Risk Assessment & Hazard Matrix
Based on structural analogs (e.g., 1-methyl-1H-pyrazol-4-amine) and general aromatic amine profiles, the following hazard classifications apply[6][7]:
| Hazard Class | GHS Category | Causality & Operational Impact |
| Acute Toxicity (Oral/Dermal) | Category 4 | Lipophilic nature allows rapid systemic absorption. Strict barrier protection is mandatory. |
| Skin Corrosion/Irritation | Category 2 | The basic primary amine causes localized epidermal damage upon contact. |
| Serious Eye Damage/Irritation | Category 2A | Direct contact with ocular mucosa will cause severe irritation and potential corneal damage. |
| STOT - Single Exposure | Category 3 | Inhalation of dust/vapors targets the respiratory tract, causing acute irritation. |
Operational PPE Selection Matrix
Standard nitrile examination gloves are insufficient for prolonged exposure to lipophilic amines, especially when handled in solution[5]. The following PPE matrix must be strictly adhered to:
| PPE Category | Specification | Scientific Justification |
| Hand Protection (Solid) | Double-layered Nitrile (min. 5 mil) | Sufficient for handling dry powders. Outer glove must be discarded immediately if contaminated. |
| Hand Protection (Solution) | Butyl Rubber or PE/EVAL Laminated | Organic solvents act as vehicles for amines. Butyl rubber provides superior breakthrough resistance against aromatic amines[8]. |
| Respiratory Protection | NIOSH N95/P100 or OV Cartridge | N95/P100 for weighing powders (particulate hazard). Organic Vapor (OV) half-mask if handling large volumes in solvent outside a hood. |
| Eye/Face Protection | Chemical Splash Goggles | Safety glasses leave gaps; splash goggles provide a complete orbital seal against micro-particulates and solvent splashes. |
| Body Protection | Tyvek® Sleeves & Nomex Lab Coat | Prevents accumulation of static-charged powders on forearms. |
Step-by-Step Handling & Operational Workflow
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Ensure the chemical fume hood is certified with a face velocity of 100–120 feet per minute (fpm). Do not handle this compound on an open bench.
-
Static Mitigation: Lipophilic powders often hold static charges. Wipe down the analytical balance and spatulas with an anti-static ionizing bar or a damp lint-free cloth to prevent the powder from aerosolizing.
-
Donning PPE: Apply the base layer of nitrile gloves, don the lab coat, apply Tyvek sleeves over the cuffs, and don the outer layer of gloves (Butyl or Nitrile depending on the state).
Phase 2: Execution (Weighing & Transfer)
-
Enclosed Weighing: Place the analytical balance inside the fume hood. Tare a static-free anti-static weigh boat or a pre-tared glass vial.
-
Transfer: Use a grounded, stainless-steel spatula. Transfer the 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine slowly to avoid creating a dust cloud.
-
Sealing: Cap the vial tightly before removing it from the balance area. If transferring to a reaction flask, use a powder funnel and immediately wash the funnel with the reaction solvent to flush residual amine into the flask.
Phase 3: Decontamination & Disposal
-
Chemical Quenching: Primary amines can be neutralized and rendered water-soluble by protonation. Wipe down spatulas, balances, and hood surfaces with a dilute acid solution (0.1M HCl ), followed by a standard soap and water wash. This converts the lipophilic free-base amine into a highly polar, non-volatile hydrochloride salt, halting skin permeation risks.
-
Waste Segregation: Collect all contaminated consumables (weigh boats, outer gloves, wipes) in a dedicated, sealable solid waste container labeled "Toxic Amine Waste." Do not mix with general non-hazardous trash.
Decision Logic Visualization
Workflow for PPE selection and handling based on the physical state of the pyrazole amine.
Emergency Response Plan
-
Dermal Exposure: Immediately remove contaminated clothing. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate the dermal absorption of the lipophilic isobutoxy-pyrazole core[2]. Wash vigorously with copious amounts of soap and water for at least 15 minutes.
-
Inhalation: Move the victim to fresh air immediately. If respiratory irritation persists, administer oxygen and seek immediate medical evaluation, providing the medical team with the structural analog data.
-
Spill Management: For solid spills, do not sweep dry. Cover the spill with absorbent paper soaked in 0.1M HCl to suppress dust and protonate the amine, then carefully scoop into a hazardous waste container.
References
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]
-
National Institutes of Health (NIH) / PubChem. 1-methyl-1H-pyrazol-4-amine | CID 4770990 - Safety and Hazards. Available at:[Link]
-
National Center for Biotechnology Information (NCBI) / PMC. Dermal absorption of aromatic amines in workers with different skin lesions. Available at:[Link]
-
J-STAGE (Japan Science and Technology Agency). Review of simplified testing method for performance evaluation to assist in the selection of chemical protective gloves. Available at:[Link]
-
SKC Ltd. PERMEA-TEC Pads for Aromatic Amines (Glove Breakthrough Testing). Available at:[Link]
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- 1. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases | springermedizin.de [springermedizin.de]
- 2. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of simplified testing method for performance evaluation to assist in the selection of chemical protective gloves [jstage.jst.go.jp]
- 6. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PERMEA-TEC Pads [skcltd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
